4,5-Dibromobenzene-1,2-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10858. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHUUKIHMKXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278972 | |
| Record name | 4,5-Dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2563-26-0 | |
| Record name | 2563-26-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dibromobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dibromobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,5-Dibromobenzene-1,2-diol (CAS: 2563-26-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dibromobenzene-1,2-diol, also known as 4,5-dibromocatechol. The information presented herein is intended to support research and development activities by providing key data on its physicochemical properties, synthesis, and potential applications, with a focus on its utility in biological and chemical research.
Physicochemical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₄Br₂O₂.[1][2][3] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two bromine atoms at positions 4 and 5. This substitution pattern imparts specific chemical and physical properties that are valuable in various scientific applications.[1][2][3]
| Property | Value | Reference |
| CAS Number | 2563-26-0 | [1][2][3] |
| Molecular Formula | C₆H₄Br₂O₂ | [1][2][3] |
| Molecular Weight | 267.90 g/mol | [3] |
| Appearance | White to off-white or grey powder or crystals | [3] |
| Melting Point | 111-116 °C | [3] |
| InChI Key | IOZHUUKIHMKXRG-UHFFFAOYSA-N | [3] |
| SMILES | Oc1cc(Br)c(Br)cc1O | [3] |
Synthesis
A common laboratory-scale synthesis of this compound involves the direct bromination of catechol (benzene-1,2-diol). The following protocol is a representative example of this synthetic route.
Experimental Protocol: Synthesis of this compound
Materials:
-
Catechol
-
Liquid Bromine
-
Carbon Tetrachloride (CCl₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Sulfite (Na₂SO₃) solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve catechol in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred catechol solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
To remove any unreacted bromine, wash the organic layer with a 10% sodium sulfite solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield this compound as a crystalline solid.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atoms.
-
¹³C NMR: The carbon NMR spectrum would display three distinct signals for the aromatic carbons. The two carbons bearing the hydroxyl groups, the two carbons bearing the bromine atoms, and the two unsubstituted carbons would each give a unique signal. The chemical shifts of the carbons directly attached to the electronegative oxygen and bromine atoms would be downfield.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations typically appear in the fingerprint region, below 1000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.90 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 would be observed for the molecular ion and bromine-containing fragments.
Applications in Research
This compound serves as a versatile building block in organic synthesis and has potential applications in various research areas.
Histological Staining
Halogenated phenolic compounds have been utilized in histological staining procedures.[4] While a specific, standardized protocol for using this compound as a primary histological stain is not widely documented, its chemical properties suggest it could be explored for the selective visualization of certain cellular components. A general protocol for the chromogenic staining of paraffin-embedded tissue sections, which could be adapted for this compound, is provided below.
Experimental Protocol: General Chromogenic Immunohistochemical Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Immerse in 100% ethanol (2 changes, 10 minutes each).
-
Immerse in 95% ethanol (5 minutes).
-
Immerse in 70% ethanol (5 minutes).
-
Rinse with deionized water.
-
Rehydrate with wash buffer for 10 minutes.
-
-
Antigen Retrieval (if necessary): This step is crucial for immunohistochemistry but may not be required if using the compound as a direct chemical stain.
-
Staining:
-
Incubate the rehydrated tissue sections with a solution of this compound in an appropriate buffer. The optimal concentration and incubation time would need to be determined empirically.
-
-
Washing: Rinse the slides thoroughly with wash buffer to remove excess stain.
-
Counterstaining (Optional): A counterstain such as hematoxylin can be used to visualize cell nuclei.
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a compatible mounting medium.
-
General Workflow for Histological Staining:
References
A Technical Guide to the Physical Properties of 4,5-Dibromocatechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4,5-dibromocatechol. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document outlines key physical constants, provides detailed experimental protocols for their determination, and includes a logical workflow for the characterization of such compounds.
Core Physical Properties of 4,5-Dibromocatechol
Quantitative data regarding the physical properties of 4,5-dibromocatechol have been compiled and are presented in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | |
| CAS Number | 2563-26-0 | [1] |
| Appearance | Powder, crystals, or chunks | |
| Melting Point | 111-116 °C | |
| Storage Temperature | Room temperature |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical properties of solid organic compounds like 4,5-dibromocatechol.
Melting Point Determination
The melting point is a critical physical property that provides information on the purity of a crystalline solid.
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline 4,5-dibromocatechol is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Measurement:
-
A preliminary, rapid heating is performed to get an approximate melting point.
-
The apparatus is allowed to cool.
-
A second, more careful determination is made with a fresh sample. The temperature is raised quickly to about 10-15 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
Solubility Determination
Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Analytical balance
-
A selection of solvents (polar and non-polar, e.g., water, ethanol, dimethyl sulfoxide (DMSO), hexane)
Procedure for Qualitative Assessment:
-
A small, pre-weighed amount of 4,5-dibromocatechol (e.g., 10 mg) is placed into a test tube.
-
A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble in that solvent under these conditions.
-
If the solid does not dissolve, the process can be repeated with gentle heating, noting any changes in solubility. This process is repeated for a range of solvents to build a solubility profile.
Compound Characterization Workflow
The physical and chemical characterization of a compound like 4,5-dibromocatechol follows a logical progression to confirm its identity, purity, and structure. The following diagram illustrates a typical workflow.
Caption: Workflow for the Characterization of 4,5-Dibromocatechol.
References
4,5-Dibromobenzene-1,2-diol molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties of 4,5-Dibromobenzene-1,2-diol, including its molecular formula and weight.
Core Chemical Data
This compound, also known as 4,5-dibromocatechol, is a halogenated aromatic organic compound. Its key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | [1][2][3][4] |
| Molecular Weight | 267.90 g/mol | [1][5] |
| CAS Number | 2563-26-0 | [1][3][5] |
| Appearance | Powder, crystals, or chunks | [5] |
| Melting Point | 111-116 °C | [5] |
| Assay Purity | ≥90% (technical grade) | [1][5] |
Applications and Experimental Use
Key Applications:
-
Histological Staining: This compound is utilized as a staining agent in histology to enhance the visualization of cellular structures in tissue samples.[1] This is crucial for diagnostic processes and in medical and biological research.[1]
-
Antimicrobial Agent Development: Its chemical properties make it a subject of interest in the development of new antimicrobial agents to combat bacterial infections.
-
Biochemical Research: Researchers employ this compound to investigate enzyme interactions and metabolic pathways, contributing to a deeper understanding of cellular processes.[1]
-
Organic Synthesis: Due to its reactivity, it serves as an intermediate in the synthesis of other more complex chemical compounds.[1]
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms, as defined by its molecular formula. The diagram below illustrates the logical relationship between the atomic composition of this compound and its total molecular weight.
Caption: Derivation of molecular weight from the molecular formula.
References
Lacking Definitive Data, A Guide to Determining the Solubility of 4,5-Dibromobenzene-1,2-diol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,5-Dibromobenzene-1,2-diol, a halogenated catechol derivative, serves as a valuable building block in organic synthesis and holds potential for various applications in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields is its solubility in organic solvents. This parameter is critical for reaction kinetics, purification strategies such as recrystallization, and formulation development. Despite its importance, a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic solvents is notably absent from the current scientific literature.
This technical guide addresses this information gap by providing a framework for researchers to systematically determine the solubility of this compound. It outlines a detailed experimental protocol and discusses the theoretical principles that predict its solubility profile.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred from its molecular structure. The presence of two hydroxyl groups introduces polarity and the capacity for hydrogen bonding, while the dibrominated benzene ring contributes to its nonpolar character.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl groups of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Dipole-dipole interactions with the polar hydroxyl groups are expected to be significant.[1] |
| Nonpolar | Hexane, Toluene | Low | The polar hydroxyl groups will likely hinder solubility in nonpolar environments. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The bromine atoms on the benzene ring may provide some favorable interactions.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility measurement.[1]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or small flasks with secure caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. An excess of solid is necessary to ensure that the solution becomes saturated.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed at the same temperature until the undissolved solid settles.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step is crucial to remove any microscopic, undissolved particles.[1]
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Remove the solvent from the pre-weighed vial using a rotary evaporator or by gentle heating in a vacuum oven.[1] Ensure the temperature is kept well below the melting point of this compound (111-116 °C) to prevent decomposition.[2][3]
-
Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty vial from the final mass of the vial with the dried solute to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtered solution (L)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood when handling organic solvents.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid.
This guide provides a foundational approach for researchers to generate the much-needed quantitative solubility data for this compound. The systematic application of this protocol will undoubtedly facilitate its broader use in scientific research and development.
References
Spectroscopic and Structural Elucidation of 4,5-Dibromocatechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4,5-dibromocatechol, a halogenated phenol of interest in various research domains, including drug discovery and materials science. Due to the limited availability of experimentally-derived public data, this document presents a combination of predicted and theoretical spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies provided are based on standard analytical chemistry protocols for similar compounds.
Chemical Structure and Properties
-
IUPAC Name: 4,5-dibromobenzene-1,2-diol
-
Molecular Formula: C₆H₄Br₂O₂
-
Molecular Weight: 267.90 g/mol
-
CAS Number: 2563-26-0
Predicted Spectral Data
The following tables summarize the predicted spectral data for 4,5-dibromocatechol. These values are estimations based on structure-activity relationships and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dibromocatechol (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | s | 1H | H-3 |
| ~7.2 | s | 1H | H-6 |
| ~5.5 | br s | 2H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dibromocatechol (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C1, C2 (-OH) |
| ~120 | C3, C6 (-H) |
| ~115 | C4, C5 (-Br) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4,5-Dibromocatechol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3100 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch (phenol) |
| 1000 - 650 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 4,5-Dibromocatechol
| m/z | Relative Abundance | Assignment |
| 266/268/270 | High (1:2:1 ratio) | [M]⁺ (Molecular ion) |
| 187/189 | Medium | [M-Br]⁺ |
| 159/161 | Medium | [M-Br-CO]⁺ |
| 108 | Medium | [M-2Br]⁺ |
| 79/81 | High | [Br]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of catechols and halogenated aromatic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,5-dibromocatechol in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observable for bromine-containing fragments.[1]
Potential Biological Signaling Pathway
Brominated phenols isolated from marine sources have been shown to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3] Some of these compounds have been found to modulate inflammatory pathways such as the Toll-like receptor (TLR)/NF-κB signaling pathway.[4] Based on this, a hypothetical signaling pathway for the potential anti-inflammatory action of 4,5-dibromocatechol is proposed below.
Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway by 4,5-dibromocatechol.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 4,5-dibromocatechol.
Caption: General workflow for the synthesis and spectroscopic characterization of 4,5-dibromocatechol.
References
An In-depth Technical Guide to the Synthesis and Discovery of 4,5-Dibromobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromobenzene-1,2-diol, also known as 4,5-dibromocatechol, is a halogenated aromatic compound with the chemical formula C₆H₄Br₂O₂. This guide provides a comprehensive overview of its synthesis, discovery, and chemical properties, tailored for professionals in research and drug development. The strategic placement of two bromine atoms on the catechol ring makes it a valuable intermediate in the synthesis of more complex molecules and a subject of interest for its potential biological activities.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 111-116 °C. Its molecular weight is 267.90 g/mol .
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O₂ | [1] |
| Molecular Weight | 267.90 g/mol | [1] |
| CAS Number | 2563-26-0 | [1] |
| Melting Point | 111-116 °C | [1] |
| Appearance | Powder, crystals, or chunks | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the direct bromination of catechol.
Experimental Protocol: Bromination of Catechol
This protocol is adapted from the work of Cousin (1898) and subsequent clarifications.[2]
Materials:
-
Catechol
-
Glacial Acetic Acid
-
Bromine
-
Benzene (for recrystallization)
Procedure:
-
Dissolve 11 g of catechol in 50 cc of cold glacial acetic acid.
-
To this solution, add a solution of 11 cc of bromine in 50 cc of glacial acetic acid.
-
Remove the resulting hydrogen bromide and excess acetic acid by distillation under reduced pressure on a water bath.
-
Quench the residue with a mixture of 350 g of ice and water.
-
Collect the resulting white precipitate and dry it in a vacuum desiccator over sulfuric acid.
-
For purification, recrystallize 10 g of the crude product from 50 cc of benzene.
-
Collect the crystals by suction filtration and dry at 80 °C.
Yield:
-
A typical yield from this procedure is 6 g of anhydrous this compound from 10 g of crude product.
Synthetic Workflow:
Discovery and Historical Context
The initial synthesis of a dibromocatechol was reported by Cousin in 1898 through the bromination of catechol in acetic acid.[2] However, there was some initial confusion in the early 20th century regarding the exact positions of the bromine atoms. A German patent (207,544) also described a dibromocatechol with a melting point of 120 °C.[2] Later work, including methylation to 4,5-dibromoveratrol, confirmed that the product of the direct bromination of catechol is indeed this compound.[2]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals in the aromatic region. Two signals would correspond to the carbons bearing the hydroxyl groups, and two would correspond to the carbons bonded to the bromine atoms. The chemical shifts of the carbons attached to bromine would be in the characteristic range for bromoarenes.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and has been investigated for several applications.
Histological Staining
Catechol derivatives are known to be used in staining techniques. While detailed protocols specifically citing this compound are not widespread, its phenolic nature suggests it could be used in procedures that rely on the reaction of phenols with tissue components, potentially for the visualization of specific cellular structures. A general workflow for histological staining is presented below.
References
An In-depth Technical Guide to 4,5-Dibromo-1,2-benzenediol: Chemical Structure, Synthesis, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dibromo-1,2-benzenediol, a halogenated aromatic compound with significant potential in medicinal chemistry. This document details its chemical structure, physical and chemical properties, and a robust experimental protocol for its synthesis. Furthermore, it explores the compound's relevance in drug development, particularly as a scaffold for the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are promising therapeutic targets for type 2 diabetes and related metabolic disorders. The guide includes detailed data presented in tabular format for easy reference and visualizations of the synthetic workflow and the pertinent biological signaling pathway.
Chemical Structure and Properties
4,5-Dibromo-1,2-benzenediol, also known as 4,5-dibromocatechol, is a derivative of catechol, a benzenediol with two hydroxyl groups on adjacent carbon atoms of a benzene ring. In this specific molecule, bromine atoms are substituted at the 4th and 5th positions of the benzene ring.
Chemical Structure:
Table 1: Physicochemical Properties of 4,5-Dibromo-1,2-benzenediol
| Property | Value | Reference |
| Molecular Formula | C₆H₄Br₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 267.90 g/mol | --INVALID-LINK-- |
| CAS Number | 2563-26-0 | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |
| Melting Point | 111-116 °C | --INVALID-LINK-- |
| Boiling Point | 328.5±37.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 2.257±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 7.98±0.23 (Predicted) | --INVALID-LINK-- |
| InChI | InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | --INVALID-LINK-- |
| SMILES | C1=C(C(=C(C=C1Br)Br)O)O | --INVALID-LINK-- |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 4,5-Dibromo-1,2-benzenediol
| Spectroscopy | Predicted Data |
| ¹H NMR | The ¹H NMR spectrum is expected to show two singlets for the two aromatic protons, likely in the range of 6.8-7.5 ppm. The hydroxyl protons will appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration. |
| ¹³C NMR | The ¹³C NMR spectrum is predicted to show four signals in the aromatic region. Two signals will correspond to the carbon atoms bonded to bromine, and two will correspond to the carbon atoms bonded to the hydroxyl groups. The chemical shifts are expected in the range of 100-150 ppm. |
| Infrared (IR) | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations in the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations will likely appear in the fingerprint region, below 1000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 268, with a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation may involve the loss of one or both bromine atoms, as well as the loss of hydroxyl groups or carbon monoxide. |
Experimental Protocols
Synthesis of 4,5-Dibromo-1,2-benzenediol
A common and effective method for the synthesis of 4,5-dibromo-1,2-benzenediol is the direct bromination of catechol.[1]
Materials:
-
Catechol (1,2-benzenediol)
-
Bromine
-
Carbon tetrachloride (CCl₄)
-
10% Sodium hydroxide (NaOH) aqueous solution
-
Sodium bisulfite (NaHSO₃) solution
-
Chloroform (CHCl₃)
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Gas outlet and bubbler
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 500 mL three-neck round-bottom flask, suspend 15.0 g (136 mmol) of catechol in 150 mL of carbon tetrachloride under a nitrogen atmosphere.
-
Equip the flask with a reflux condenser, an addition funnel, and a gas outlet connected to a bubbler containing a 10% NaOH solution to neutralize any evolved HBr gas.
-
Cool the flask to 0 °C using an ice bath.
-
Prepare a solution of 43.5 g (272 mmol) of bromine in 20 mL of carbon tetrachloride and place it in the addition funnel.
-
Add the bromine solution dropwise to the catechol suspension over a period of 4.5 hours while maintaining the temperature at 0 °C.
-
After the addition is complete, neutralize the excess bromine by adding a 40% aqueous solution of sodium bisulfite (150 mL).
-
Filter the resulting mixture and dissolve the collected solids in carbon tetrachloride.
-
Wash the organic layer with water and then dry it under a vacuum.
-
The crude 4,5-dibromocatechol (approximately 30.2 g) can be further purified by recrystallization from 220 mL of chloroform to yield a white crystalline solid (approximately 22.5 g, 62% yield).[1]
Role in Drug Development: PTP1B Inhibition
Derivatives of 4,5-dibromo-1,2-benzenediol have emerged as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[2][3] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes.[2][4]
Inhibition of PTP1B is therefore a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. Bromophenols, including derivatives of 4,5-dibromo-1,2-benzenediol, isolated from marine algae have demonstrated significant PTP1B inhibitory activity and anti-diabetic effects in preclinical studies.[5][6] These compounds often exhibit competitive inhibition of PTP1B, enhancing insulin sensitivity and promoting glucose uptake.
PTP1B Signaling Pathway in Insulin Resistance
The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor on the cell surface. This leads to the autophosphorylation of the insulin receptor, which in turn phosphorylates insulin receptor substrates (IRS). Phosphorylated IRS proteins then activate downstream signaling molecules, including the PI3K/Akt pathway, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into the cell.
PTP1B acts as a "brake" on this pathway by dephosphorylating the activated insulin receptor and IRS proteins, thereby terminating the insulin signal. In states of insulin resistance, the expression and activity of PTP1B are often elevated, contributing to the impaired insulin response.[2]
Conclusion
4,5-Dibromo-1,2-benzenediol is a readily synthesizable compound with a chemical structure that serves as a valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as PTP1B inhibitors, offering a promising avenue for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides researchers and drug development professionals with the essential information required to further explore the chemical and biological properties of this intriguing molecule and its analogs. Further research into the structure-activity relationships of 4,5-dibromo-1,2-benzenediol derivatives is warranted to optimize their potency and selectivity as PTP1B inhibitors for clinical applications.
References
- 1. 4,5-Dibromo-1,2-benzenediol CAS#: 2563-26-0 [amp.chemicalbook.com]
- 2. Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis | PLOS One [journals.plos.org]
- 3. Protein tyrosine phosphatase 1B and insulin resistance: role of endoplasmic reticulum stress/reactive oxygen species/nuclear factor kappa B axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Unveiling the Potential: A Technical Guide to the Research Applications of 4,5-Dibromocatechol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,5-Dibromocatechol, a halogenated aromatic organic compound, presents a compelling yet underexplored area for scientific investigation. While direct research on this specific isomer is limited, this guide synthesizes the substantial body of knowledge surrounding its close chemical relatives, particularly 4-bromocatechol and other brominated phenols. By examining the established chemical properties, biological activities, and mechanisms of action of these analogous compounds, we can project the potential research applications of 4,5-dibromocatechol. This document serves as a foundational resource, providing a technical overview of its inferred properties, potential therapeutic applications in oncology, neuroprotection, and metabolic diseases, and detailed experimental protocols to guide future research. All quantitative data from related compounds are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding. It is critical to note that the potential applications and activities outlined herein are predictive and necessitate direct experimental validation for the 4,5-dibromocatechol isomer.
Chemical and Physical Properties
Specific experimental data for 4,5-dibromocatechol is not extensively documented. However, the properties of the closely related 4-bromocatechol provide a solid baseline for prediction. The addition of a second bromine atom in the 5-position is expected to increase the molecular weight and may influence its polarity, solubility, and reactivity.
Table 1: Physicochemical Properties of 4-Bromocatechol (CAS: 17345-77-6)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrO₂ | [1][2] |
| Molecular Weight | 189.01 g/mol | [1][2] |
| Appearance | White to light yellow or grey powder/crystal | [2][3] |
| Melting Point | 87 °C | [2] |
| Boiling Point | 280.5 °C at 760 mmHg | [2] |
| Flash Point | 123.5 °C | [2] |
| Density | 1.844 g/cm³ | [2] |
| pKa | 8.84 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2][4] |
Potential Research Applications and Biological Activities
The biological activities of bromophenols are well-documented, particularly those isolated from marine algae, which are known to possess antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[5] The catechol moiety itself is a key pharmacophore, and its combination with bromine atoms suggests a high potential for diverse biological activities.
Antioxidant and Cytoprotective Effects
The catechol structure is a potent free radical scavenger. It is hypothesized that 4,5-dibromocatechol could play a significant role in mitigating oxidative stress, a key factor in numerous pathologies.
-
Mechanism of Action: Catechols can donate hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance. The electron-withdrawing properties of the bromine atoms may modulate the antioxidant capacity.
-
Signaling Pathway: A primary pathway for cellular antioxidant response is the Keap1-Nrf2 pathway. Some bromophenols have been shown to modulate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and thioredoxin reductase (TrxR1).[6] It is plausible that 4,5-dibromocatechol could activate this protective pathway.
Caption: Hypothesized activation of the Nrf2 antioxidant pathway by 4,5-dibromocatechol.
Anticancer Activity
Marine bromophenols have demonstrated significant cytotoxic activity against various cancer cell lines.[7][5] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
-
Mechanism of Action: Potential mechanisms include the generation of intracellular ROS in cancer cells, inhibition of topoisomerases, and modulation of protein kinases. The bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a related compound, induces apoptosis in leukemia cells.[8]
-
Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[9] Inhibition of this pathway is a key strategy in cancer therapy. It is plausible that 4,5-dibromocatechol could exert anticancer effects by inhibiting components of this cascade.
Caption: Potential inhibitory effect of 4,5-dibromocatechol on the PI3K/Akt/mTOR pathway.
Neuroprotective Properties
Oxidative stress is a major contributor to neurodegenerative diseases.[10] Phytochemicals with antioxidant properties are of great interest for their neuroprotective potential.[10][11]
-
Mechanism of Action: A methoxy derivative of catechol, 4,5-dimethoxypyrocatechol, has been shown to protect neuronal cells from glutamate-induced oxidative death by reducing ROS levels and attenuating intracellular Ca²⁺ elevation.[12] 4,5-Dibromocatechol may offer similar neuroprotective effects through its potent antioxidant activity.
-
Signaling Pathways: Neuroprotection can be mediated through various pathways, including the activation of protein kinase C (PKC) and PI3K/Akt signaling, which promote cell survival.[11]
Enzyme Inhibition
Bromophenols have been identified as potent inhibitors of several key enzymes, suggesting a role for 4,5-dibromocatechol in metabolic diseases.
-
Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of insulin and leptin signaling, making it a prime target for the treatment of diabetes and obesity. A complex dibrominated catechol derivative demonstrated potent PTP1B inhibition with an IC₅₀ of 1.50 μM.[13]
-
α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. The degree of bromination on the phenol ring has been shown to correlate with α-glucosidase inhibitory activity.[7]
Table 2: Enzyme Inhibitory Activity of Related Bromophenols
| Compound Class/Example | Target Enzyme | Activity (IC₅₀) | Reference(s) |
| Bromophenols from Rhodomela confervoides | PTP1B | 0.84 - 2.4 µM | [7][5] |
| 3,4-dibromo-5-(...)-benzene-1,2-diol | PTP1B | 1.50 µM | [13] |
| Tribrominated benzyl alcohol | α-Glucosidase | 11 µM | [7] |
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the properties and activities of 4,5-dibromocatechol.
Synthesis of 4,5-Dibromocatechol
A plausible synthetic route involves the direct bromination of catechol.
-
Materials: Catechol, liquid bromine (or N-bromosuccinimide), acetic acid (or acetonitrile), sodium thiosulfate, dichloromethane, anhydrous sodium sulfate, silica gel.
-
Procedure:
-
Dissolve catechol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add liquid bromine (2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).[14]
-
Pour the reaction mixture into a saturated solution of sodium thiosulfate to quench excess bromine.
-
Extract the product with dichloromethane (3x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[14]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: General experimental workflow for the synthesis of 4,5-dibromocatechol.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of the compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of 4,5-dibromocatechol (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
-
DPPH Radical Scavenging Assay
This biochemical assay measures the free radical scavenging ability of the compound.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, 4,5-dibromocatechol, positive controls (e.g., Ascorbic acid, Trolox).
-
Procedure:
-
Prepare a stock solution of 4,5-dibromocatechol in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.[15]
-
Conclusion and Future Outlook
The comprehensive analysis of compounds structurally related to 4,5-dibromocatechol strongly suggests its significant potential as a versatile molecule for research and development. The presence of the catechol moiety combined with dibromination points towards potent antioxidant, anticancer, neuroprotective, and enzyme-inhibiting properties. This guide provides the necessary foundational knowledge and experimental frameworks to embark on a thorough investigation of this promising compound. Future research should prioritize its efficient synthesis, followed by a systematic screening of its biological activities to validate these hypotheses. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in unlocking its full therapeutic potential.
References
- 1. 4-Bromocatechol | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 17345-77-6,4-BROMOCATECHOL | lookchem [lookchem.com]
- 3. CAS 17345-77-6: 4-Bromocatechol | CymitQuimica [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-BROMOCATECHOL | 17345-77-6 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
The Versatile Precursor: A Technical Guide to 4,5-Dibromobenzene-1,2-diol in Synthetic Chemistry
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of 4,5-Dibromobenzene-1,2-diol.
Introduction
This compound, also known as 4,5-dibromocatechol, is a halogenated aromatic compound that has emerged as a valuable and versatile precursor in organic synthesis. Its unique structural features, comprising a catechol nucleus flanked by two bromine atoms, provide multiple reactive sites for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the utility of this compound as a building block in the synthesis of various organic molecules, with a focus on its application in the formation of heterocyclic systems. This document provides detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways to aid researchers in leveraging this important precursor.
Core Properties and Reactivity
This compound is a solid at room temperature with a molecular formula of C₆H₄Br₂O₂.[1] The presence of the two hydroxyl groups on adjacent carbons makes it a derivative of catechol, a common motif in natural products and pharmaceutical agents. The bromine atoms in the 4 and 5 positions are amenable to a variety of cross-coupling reactions, while the hydroxyl groups can undergo etherification, esterification, or can be used to form heterocyclic rings.
Synthetic Applications
The strategic placement of reactive functional groups on the benzene ring makes this compound a key starting material for the synthesis of a range of compounds, including functionalized heterocycles.
Synthesis of Catechol-Functionalized Cyclodiphosphazane Ligands
A notable application of this compound is in the synthesis of novel cyclodiphosphazane ligands. These phosphorus-containing heterocycles are of interest in coordination chemistry and catalysis. The synthesis involves the reaction of this compound with a cyclodiphosphazane precursor.
Experimental Protocol: Synthesis of a Catechol-Functionalized Cyclodiphosphazane
This protocol details the synthesis of a cyclodiphosphazane derivative using this compound.
Materials:
-
This compound
-
[ClP(μ-NtBu)]₂
-
Triethylamine (Et₃N)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
A solution of this compound (1.00 g, 3.73 mmol) and triethylamine (1.04 mL, 7.46 mmol) in toluene (20 mL) is added dropwise to a stirred solution of [ClP(μ-NtBu)]₂ (1.00 g, 3.72 mmol) in toluene (30 mL) at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield a solid residue.
-
The solid is recrystallized from a mixture of dichloromethane and hexane to afford the pure product.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 267.90 | 1.00 g | 3.73 |
| [ClP(μ-NtBu)]₂ | 269.08 | 1.00 g | 3.72 |
| Triethylamine | 101.19 | 1.04 mL | 7.46 |
Note: The yield and spectroscopic data for the final product would be reported in the original research publication.
Synthesis of Dibenzo-p-dioxins via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. In principle, this compound can undergo an intramolecular or intermolecular Ullmann-type reaction to yield dibenzo-p-dioxin derivatives. The self-condensation of 2-halophenols is a known method for the synthesis of dibenzo[b,e][2][3]dioxins. This suggests that under appropriate conditions, this compound could be a precursor to polybrominated dibenzo-p-dioxins, which are of interest in environmental and toxicological studies.
While a specific, detailed protocol for the Ullmann condensation of this compound was not found in the immediate search, a general workflow for such a transformation can be proposed based on established Ullmann reaction conditions.
Proposed Experimental Workflow: Ullmann Condensation of this compound
This proposed workflow outlines the key steps for the synthesis of a dibenzo-p-dioxin derivative from this compound.
Caption: Proposed workflow for Ullmann condensation.
Visualizing Reaction Mechanisms: The Catalytic Cycle
Understanding the underlying mechanism of a reaction is crucial for optimization and troubleshooting. The following diagram illustrates a generalized catalytic cycle for a copper-catalyzed cross-coupling reaction, which is relevant to the Ullmann condensation.
Caption: Generalized catalytic cycle for Ullmann coupling.
Conclusion
This compound is a readily accessible and highly functionalized building block with significant potential in synthetic organic chemistry. Its utility in the construction of phosphorus-containing heterocycles has been demonstrated, and its potential as a precursor for polybrominated dibenzo-p-dioxins via Ullmann condensation highlights its versatility. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling the further exploration and application of this important synthetic precursor.
References
- 1. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]
- 2. Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model studies of polychlorinated dibenzo-p-dioxin formation during municipal refuse incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Halogenated Catechols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated catechols, a class of phenolic compounds characterized by a catechol ring substituted with one or more halogen atoms, have garnered significant interest in various scientific disciplines, including pharmacology, toxicology, and environmental science. The introduction of halogens (fluorine, chlorine, bromine, and iodine) onto the catechol scaffold can dramatically alter its physicochemical properties, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the biological activities of halogenated catechols, with a focus on their antimicrobial, cytotoxic, and enzyme-inhibiting properties. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug development and related fields.
Antimicrobial Activity
The halogenation of catechols has been shown to significantly enhance their antimicrobial potency compared to the parent catechol structure. This increased efficacy is attributed to a more robust and targeted mechanism of action, extending to resilient, multidrug-resistant (MDR) bacteria.[1]
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various halogenated compounds against common bacterial and fungal strains. It is important to note that direct comparative studies on a wide range of simple halogenated catechols are limited; therefore, data from related halogenated compounds are included to provide a broader perspective.
| Compound/Material | Target Microorganism | Metric | Result | Reference |
| Hydrogel with Chlorinated Dopamine Methacrylamide | Staphylococcus aureus (Gram-positive) | Killing Efficiency | >99% | [2] |
| Hydrogel with Chlorinated Dopamine Methacrylamide | Escherichia coli (Gram-negative) | Killing Efficiency | >99% | [2] |
| Hydrogel with Chlorinated Dopamine Methacrylamide | Methicillin-resistant S. aureus (MRSA) | Killing Efficiency | >99% | [2] |
| Hydrogel with Chlorinated Dopamine Methacrylamide | Vancomycin-resistant Enterococci (VRE) | Killing Efficiency | >99% | [2] |
| Hydrogel with Chlorinated Dopamine Methacrylamide | Multi-antibiotic resistant Pseudomonas aeruginosa | Killing Efficiency | >99% | [2] |
| Hydrogel with Chlorinated Dopamine Methacrylamide | Multi-antibiotic resistant Acinetobacter baumannii | Killing Efficiency | >99% | [2] |
| Hydrogel with Chlorinated Dopamine Methacrylamide | Carbapenem-resistant Klebsiella pneumoniae | Killing Efficiency | >99% | [2] |
| 4,6-Dibromoindole | Candida albicans | MIC | 25 µg/mL | [3] |
| 5-Bromo-4-chloroindole | Candida albicans | MIC | 25 µg/mL | [3] |
| 4,6-Dibromoindole | Candida auris | MIC | 10-50 µg/mL | [3] |
| 5-Bromo-4-chloroindole | Candida auris | MIC | 10-50 µg/mL | [3] |
| Catechol | Candida albicans | MIC | 1024 µg/mL | [4] |
Note: The data for chlorinated dopamine methacrylamide demonstrates the potent antimicrobial effect conferred by the halogenated catechol moiety within a polymer matrix.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of halogenated catechols are multifaceted and include:
-
Membrane Disruption: Halogenated phenols can deform and rupture bacterial cell walls, leading to cell death.[5]
-
Enzyme Inhibition: Cl-functionalized catechols are suggested to inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI).[2]
-
Generation of Reactive Oxygen Species (ROS): While non-halogenated catechols primarily exert their antimicrobial effect through ROS generation, this mechanism is also relevant for their halogenated counterparts.[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[7]
Materials:
-
Test compound (halogenated catechol)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Resazurin dye (optional, for viability assessment)
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the halogenated catechol in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).[8]
Cytotoxic Activity
Halogenated catechols have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The degree of halogenation and the specific halogen atom can influence the cytotoxic potency.
Quantitative Data on Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values of halogenated catechols and related compounds against different cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Catechol | MCF-7 | Breast Cancer | 563.01 (24h) | [9] |
| Catechol | T47D | Breast Cancer | 70.33 (24h) | [9] |
| Catechol | Panc-1 | Pancreatic Cancer | 91.71 (48h) | [9] |
| 4-Bromocatechol | Rat Hepatocytes | Normal | Not significantly toxic at 0.25 mM (2h) | [10] |
| 4-Methylcatechol | Murine Tumor Cells | Melanoma | Induces apoptosis | [11] |
| Tetrachlorocatechol (Cl4CAT) | T47D | Breast Cancer | Depletion of NAD(P)H at 1-10 µM | [12] |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | A549 | Lung Cancer | 0.012 | [13] |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | K562 | Leukemia | 0.010 | [13] |
Note: The data indicates that the cytotoxicity of catechols is cell-line dependent and that halogenation can significantly impact this activity. For instance, tetrachlorocatechol showed effects at low micromolar concentrations in T47D cells.[12] It is also important to consider that studies on simple halogenated catechols are limited, and much of the available data is on more complex molecules containing a halogenated catechol-like moiety.
Mechanisms of Cytotoxic Action
Halogenated catechols can induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Halogenated catechols can trigger programmed cell death. This is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.
-
Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial action, the generation of ROS can lead to oxidative stress and cellular damage, ultimately resulting in cell death.
-
DNA Damage: Some halogenated catechols have been shown to induce DNA lesions, which can contribute to their cytotoxic effects.[12]
-
Disruption of Mitochondrial Function: Halogenated catechols can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
Test compound (halogenated catechol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated catechol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition
Halogenated catechols have been identified as inhibitors of various enzymes, a property that contributes to their biological activities. The nature and position of the halogen substituent can influence the inhibitory potency and selectivity.
Quantitative Data on Enzyme Inhibition
The following table summarizes the inhibition constants (Ki) and IC50 values of halogenated catechols and related compounds against specific enzymes.
| Compound | Enzyme Target | Inhibition Metric | Value | Reference |
| 3-Chlorocatechol | Catechol 2,3-dioxygenase | Ki | 0.14 µM | [5] |
| 4-Chlorocatechol | Catechol 2,3-dioxygenase | Ki | 50 µM | [5] |
| Tetrachlorocatechol (Cl4CAT) | Poly(ADP-ribose) polymerase-1 | Inhibition of NAD(P)H depletion | - | [12] |
Note: The data for catechol 2,3-dioxygenase clearly demonstrates that the position of the chlorine atom significantly impacts the inhibitory potency.[5] Information on the inhibition of other key enzyme classes, such as protein kinases, by simple halogenated catechols is currently limited.
Mechanisms of Enzyme Inhibition
Halogenated catechols can inhibit enzymes through various mechanisms:
-
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Experimental Protocol: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound against a protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound (halogenated catechol)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the halogenated catechol in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the protein kinase and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Signaling Pathways Modulated by Halogenated Catechols
The biological effects of halogenated catechols are often mediated by their interaction with and modulation of key cellular signaling pathways. While direct evidence for simple halogenated catechols is still emerging, studies on related compounds provide insights into potential mechanisms.
Apoptosis Signaling Pathway
Halogenated compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Tetrabromobisphenol A (TBBPA), a structurally related brominated phenolic compound, has been shown to induce apoptosis by increasing the expression of pro-apoptotic genes.[14]
MAP Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Tetrachlorohydroquinone, a metabolite of pentachlorophenol, has been shown to activate ERK and p38 MAPK pathways, leading to apoptosis in Jurkat T cells.[15] It is plausible that halogenated catechols could similarly modulate these pathways.
Conclusion
Halogenated catechols represent a versatile class of compounds with a broad spectrum of biological activities. Their enhanced antimicrobial and, in some cases, potent cytotoxic properties make them promising candidates for the development of new therapeutic agents. However, a deeper understanding of their mechanisms of action, particularly their specific molecular targets and the signaling pathways they modulate, is crucial for their rational design and application. The quantitative data and experimental protocols provided in this guide serve as a foundation for further research into the fascinating and complex biological roles of halogenated catechols. Future studies should focus on systematic comparative analyses of different halogenated catechols to elucidate structure-activity relationships and to identify lead compounds with optimal efficacy and selectivity for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechol thwarts virulent dimorphism in Candida albicans and potentiates the antifungal efficacy of azoles and polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Antimicrobial property of halogenated catechols" by Bo Liu, Chao Zhou et al. [digitalcommons.mtu.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dietary polyphenols identified as intracellular protein kinase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of pentachlorophenol and tetrachlorohydroquinone on mitogen-activated protein kinase pathways in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling with 4,5-Dibromobenzene-1,2-diol for the Synthesis of Polyphenolic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction using 4,5-Dibromobenzene-1,2-diol as a substrate. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] This protocol addresses the specific challenges posed by the catechol moiety, which contains acidic hydroxyl groups that can interfere with the catalytic cycle. We present a three-stage process: (1) protection of the diol, (2) selective mono- or di-arylation via a palladium-catalyzed Suzuki-Miyaura coupling, and (3) subsequent deprotection to yield the final polyphenolic product. This methodology is highly adaptable for synthesizing a wide range of substituted biaryl and polyaryl systems, which are common motifs in pharmaceuticals and natural products.[3][4]
Overview of Experimental Workflow
The overall process involves the protection of the reactive catechol, followed by the Suzuki-Miyaura cross-coupling to form the desired C-C bonds, and a final deprotection step to reveal the target molecule.
References
Application Notes and Protocols: Polymer Synthesis Using 4,5-Dibromocatechol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4,5-dibromocatechol in the synthesis of novel polymers. While direct polymerization of 4,5-dibromocatechol is not widely reported, its structure provides a versatile platform for the synthesis of functional monomers. This document outlines two primary strategies for polymer synthesis starting from 4,5-dibromocatechol: Suzuki Coupling Polymerization of a derived monomer and Oxidative Polymerization . Detailed experimental protocols, data presentation, and potential applications are provided to guide researchers in this area.
Introduction to 4,5-Dibromocatechol in Polymer Chemistry
4,5-Dibromocatechol is a substituted aromatic compound containing two hydroxyl groups and two bromine atoms on the benzene ring. The presence of these functional groups offers multiple avenues for chemical modification and polymerization. The catechol moiety is known for its adhesive properties and its ability to complex with metal ions, while the bromine atoms are ideal handles for cross-coupling reactions.[1] Polymers derived from 4,5-dibromocatechol are expected to exhibit interesting properties, making them suitable for applications in drug delivery, bioadhesives, and functional coatings.[2][3][4]
Polymerization Strategies
Two plausible strategies for the synthesis of polymers from 4,5-dibromocatechol are detailed below.
Strategy 1: Suzuki Coupling Polymerization of a 4,5-Dibromocatechol-Derived Monomer
Suzuki coupling polymerization is a powerful method for the synthesis of conjugated polymers.[5][6][7] This approach requires the initial synthesis of a monomer from 4,5-dibromocatechol. A potential route involves the protection of the hydroxyl groups, followed by the formation of a boronic acid or ester at one of the bromine positions, creating an AB-type monomer. Alternatively, a di-alkoxy-dibromo monomer can be polymerized with a diboronic acid in an AA-BB type polycondensation.
Workflow for Suzuki Coupling Polymerization:
Caption: Workflow for Suzuki Coupling Polymerization of a 4,5-dibromocatechol-derived monomer.
Experimental Protocol: Synthesis of a Poly(alkoxy-phenylene) via Suzuki Coupling
Part A: Monomer Synthesis - Protection of Hydroxyl Groups
-
Alkylation of 4,5-Dibromocatechol:
-
To a solution of 4,5-dibromocatechol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add an alkyl halide (e.g., 1-bromododecane, 2.2 eq).
-
Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 1,2-dialkoxy-4,5-dibromobenzene by column chromatography or recrystallization.
-
Part B: Polymerization
-
Suzuki Catalyst-Transfer Polycondensation:
-
In a flame-dried Schlenk flask, dissolve the 1,2-dialkoxy-4,5-dibromobenzene monomer (1.0 eq) in anhydrous THF.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq), and a phosphine ligand, for example, P(o-tol)₃ (0.08 eq).
-
Add a solution of a diboronic acid or its ester, for instance, 1,4-phenylenebis(boronic acid) (1.0 eq) and an aqueous solution of a base like K₂CO₃ (2 M, 3.0 eq).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 48-72 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer, wash with methanol and water, and dry under vacuum.
-
Strategy 2: Oxidative Polymerization of 4,5-Dibromocatechol
Oxidative polymerization is a more direct route that may not require prior monomer synthesis. In this method, the catechol units are oxidized to form quinone intermediates, which then couple to form a polymer.[8] This can often be achieved using a chemical oxidant or by exposure to air under basic conditions.
Workflow for Oxidative Polymerization:
Caption: Workflow for the direct Oxidative Polymerization of 4,5-dibromocatechol.
Experimental Protocol: Oxidative Polymerization of 4,5-Dibromocatechol
-
Copper-Catalyzed Oxidative Polymerization:
-
Dissolve 4,5-dibromocatechol (1.0 eq) in a suitable solvent such as a mixture of CH₂Cl₂ and methanol.
-
Add a copper(II) catalyst, for example, CuCl₂/TMEDA (tetramethylethylenediamine) complex (0.05 eq).
-
Bubble oxygen through the solution while stirring vigorously at room temperature.
-
Continue the reaction for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as acidified methanol.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent to remove the catalyst and unreacted monomer, and dry under vacuum.
-
Data Presentation: Expected Polymer Characteristics
The following tables summarize the expected range of properties for polymers synthesized from catechol-derived monomers, based on literature for similar systems. Actual values will depend on the specific monomer, polymerization method, and reaction conditions.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Catechol-Derived Polymers
| Polymerization Method | Expected Number Average Molecular Weight (Mn, g/mol ) | Expected Polydispersity Index (PDI) | Reference |
| Suzuki Coupling Polymerization | 10,000 - 50,000 | 1.5 - 2.5 | [7] |
| Oxidative Polymerization | 5,000 - 20,000 | > 2.0 | |
| Free Radical Polymerization of Acrylamide-Catechol Monomers | 2,500 - 15,000 | 1.8 - 3.0 | [9][10][11] |
Table 2: Thermal Properties of Catechol-Derived Polymers
| Polymer Type | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Reference |
| Poly(alkoxy-phenylene)s | 100 - 180 | 350 - 450 | General literature |
| Oxidized Polycatechols | 150 - 250 | 300 - 400 | General literature |
Applications of 4,5-Dibromocatechol-Based Polymers
The unique chemical structure of 4,5-dibromocatechol suggests that polymers derived from it could have a wide range of applications.
Drug Delivery
The catechol moiety is known to form reversible covalent bonds with boronic acids in a pH-dependent manner.[3][12] This property can be exploited for the development of smart drug delivery systems. For instance, a drug containing a boronic acid group could be attached to a catechol-containing polymer and released in the acidic microenvironment of a tumor.
Signaling Pathway for pH-Responsive Drug Release:
Caption: pH-responsive dissociation of a drug-polymer conjugate in the acidic tumor microenvironment.
Bioadhesives and Coatings
Inspired by mussel adhesive proteins, polymers containing catechol groups exhibit strong adhesion to a variety of surfaces, even in aqueous environments.[4][13] This makes them excellent candidates for the development of bioadhesives for tissue repair and wound closure. Furthermore, these polymers can be used to create functional coatings. For example, polydopamine, a polymer formed by the oxidative polymerization of dopamine (a catecholamine), is widely used as a versatile surface coating.[14] Such coatings can be used to immobilize enzymes, create antibacterial surfaces by complexing with silver nanoparticles, or for water detoxification by binding heavy metals.[14]
Antimicrobial Materials
The catechol structure itself can exhibit antimicrobial properties. During the oxidation of catechols, reactive oxygen species (ROS) can be generated, which are effective against a broad range of microbes.[1] Halogenated catechols can also possess intrinsic antimicrobial activity. Therefore, polymers based on 4,5-dibromocatechol could be developed as novel antimicrobial materials for medical devices and food packaging.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. Multifunctional Catechol Coatings » Messersmith Lab [bioinspiredmaterials.studentorg.berkeley.edu]
Application Notes and Protocols for 4,5-Dibromobenzene-1,2-diol as a Histological Staining Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4,5-Dibromobenzene-1,2-diol as a histological staining agent for the visualization of cellular structures in tissue samples. This compound, a brominated catechol, offers potential for enhancing contrast and detail in histopathological analysis.[1]
Introduction
This compound is a versatile chemical compound with applications in hematology and histology.[1] As a staining agent, it aids in the visualization of cellular components, which is crucial for disease diagnosis and biomedical research.[1] The diol functional groups are anticipated to interact with tissue proteins and other macromolecules, while the bromine atoms may enhance the electron density, thereby increasing contrast in certain imaging modalities. The precise mechanism of staining is not well-documented in publicly available literature; however, it is hypothesized that the catechol moiety may undergo oxidation to a quinone, which can then covalently react with nucleophilic groups in tissue components, such as the amino groups of proteins.
Materials and Reagents
-
Staining Agent: this compound (CAS 2563-26-0)[2]
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) on charged slides.
-
Deparaffinization and Rehydration Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled or deionized water
-
-
Staining Solution:
-
This compound
-
Ethanol or a suitable buffer (e.g., Phosphate Buffered Saline - PBS)
-
-
Differentiation Solution (Optional):
-
Acidic alcohol (e.g., 1% HCl in 70% ethanol)
-
-
Counterstain (Optional):
-
Eosin Y or Nuclear Fast Red
-
-
Dehydration and Clearing Reagents:
-
Ethanol (95%, 100%)
-
Xylene
-
-
Mounting Medium:
-
Permanent mounting medium (e.g., DPX)
-
-
Equipment:
-
Staining jars (Coplin jars)
-
Microscope slides and coverslips
-
Light microscope
-
Fume hood
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Experimental Protocols
This protocol is a generalized procedure and may require optimization based on the specific tissue type and desired staining intensity.
Preparation of Staining Solution
-
Stock Solution (e.g., 1% w/v): Dissolve 1 gram of this compound in 100 mL of 70% ethanol. Gentle warming and stirring may be required to fully dissolve the compound.
-
Working Solution: Dilute the stock solution with 70% ethanol or PBS to the desired concentration. A starting concentration of 0.1% to 0.5% is recommended for initial trials. The optimal concentration should be determined empirically.
Staining Procedure for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3-5 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse gently in running tap water for 5 minutes.
-
-
Staining:
-
Immerse slides in the this compound working solution for 5-15 minutes. The optimal incubation time will vary depending on the tissue type and desired staining intensity.
-
-
Rinsing:
-
Briefly rinse the slides in 70% ethanol to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, briefly dip the slides in an acidic alcohol solution (e.g., 1-2 dips) and immediately rinse thoroughly in running tap water. This step should be monitored microscopically to achieve the desired level of differentiation.
-
-
Counterstaining (Optional):
-
Immerse slides in Eosin Y solution for 30 seconds to 2 minutes for cytoplasmic staining.
-
Rinse briefly in tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Immerse slides in 95% ethanol for 2-3 minutes.
-
Immerse slides in two changes of 100% ethanol for 2-3 minutes each.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Apply a drop of permanent mounting medium to the coverslip and mount onto the tissue section, avoiding air bubbles.
-
Allow the slides to dry in a well-ventilated area.
-
Data Presentation
| Tissue Component | Expected Staining Color with this compound | Expected Staining Color with Counterstain (Eosin Y) |
| Nuclei | Light Brown to Dark Brown | Blue/Purple (if a nuclear counterstain is used) |
| Cytoplasm | Pale Brown to Yellow-Brown | Pink to Red |
| Collagen | Light Brown | Pink |
| Muscle Fibers | Yellow-Brown to Brown | Deep Pink to Red |
| Erythrocytes | Brown | Bright Red |
Visualizations
Experimental Workflow
Caption: Experimental workflow for histological staining with this compound.
Hypothesized Staining Mechanism
Caption: Hypothesized mechanism of tissue staining by this compound.
References
Application Notes and Protocols for the Derivatization of 4,5-Dibromocatechol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 4,5-dibromocatechol, a crucial step for enhancing its volatility and thermal stability, thereby enabling analysis by gas chromatography-mass spectrometry (GC-MS). The following methods are outlined: silylation and methylation, two common and effective derivatization techniques for phenolic compounds.
Introduction
4,5-Dibromocatechol is a halogenated aromatic compound of interest in various fields, including environmental science and drug discovery. Due to its polar nature and the presence of two hydroxyl groups, direct analysis by GC-MS is challenging. Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, improving its chromatographic behavior and detection sensitivity.[1] This note details two robust protocols for this purpose.
Derivatization Strategies
The selection of a derivatization method depends on the analytical requirements, such as the desired sensitivity and the functional groups present in the molecule. For 4,5-dibromocatechol, the primary targets for derivatization are the two hydroxyl groups.
Silylation
Silylation involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group. This is a widely used technique that significantly increases the volatility and thermal stability of the analyte.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.
Methylation
Methylation involves the addition of a methyl group to the hydroxyl moieties, forming a more volatile ether.[3][4] This method is particularly useful for creating stable derivatives. While enzymatic methylation is observed in biological systems[3][4], chemical methylation offers a direct and controlled laboratory procedure.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of 4,5-dibromocatechol using BSTFA with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
4,5-Dibromocatechol standard
-
BSTFA + 1% TMCS
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of 4,5-dibromocatechol and dissolve it in 1 mL of anhydrous pyridine in a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen before adding pyridine.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the sample solution.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set at 70°C for 60 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with ethyl acetate.
Protocol 2: Methylation using Diazomethane (Caution: Highly Toxic and Explosive)
This protocol is for experienced personnel in a well-ventilated fume hood due to the hazardous nature of diazomethane.
Materials:
-
4,5-Dibromocatechol standard
-
Diazomethane solution in diethyl ether (prepared fresh using a diazomethane generation kit)
-
Methanol
-
Diethyl ether (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Ice bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Dissolve 1 mg of 4,5-dibromocatechol in 1 mL of diethyl ether in a reaction vial. Add a few drops of methanol to act as a catalyst.
-
Reaction: Place the vial in an ice bath. Add the ethereal diazomethane solution dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Quenching: Let the reaction proceed for 10-15 minutes. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Data Presentation
The following table summarizes the expected quantitative parameters for the derivatization and analysis of 4,5-dibromocatechol. These values are representative and should be confirmed during method validation in your laboratory.
| Parameter | Silylation (BSTFA) | Methylation (Diazomethane) | Reference |
| Reagent | BSTFA + 1% TMCS | Diazomethane | |
| Reaction Time | 60 min | 15 min | |
| Reaction Temp. | 70°C | 0°C | |
| Expected Derivative | 4,5-dibromo-1,2-bis(trimethylsilyloxy)benzene | 1,2-dibromo-4,5-dimethoxybenzene | |
| Anticipated Yield | > 95% | > 90% | |
| Analytical Technique | GC-MS | GC-MS | [5] |
| Limit of Detection (LOD) | Low ng/L range | Low ng/L range | |
| Limit of Quantification (LOQ) | Mid ng/L range | Mid ng/L range |
Visualizations
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of 4,5-dibromocatechol for GC-MS analysis.
Caption: General workflow for derivatization of 4,5-dibromocatechol.
Silylation Reaction Pathway
This diagram shows the chemical transformation during the silylation of 4,5-dibromocatechol.
Caption: Silylation of 4,5-dibromocatechol with BSTFA.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O- and S-methylated bromothiocatechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 4,5-Dibromobenzene-1,2-diol in the Synthesis of Pharmaceutical Intermediates
Introduction
4,5-Dibromobenzene-1,2-diol, also known as 4,5-dibromocatechol, is a versatile aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its catechol core, substituted with two bromine atoms, offers reactive sites for further chemical modifications, making it a valuable precursor in the development of novel therapeutic agents. The presence of bromine atoms can also enhance the biological activity and metabolic stability of the final drug molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 6,7-dibromo-1,3-benzodioxole, which is a common scaffold in medicinal chemistry.
Application in the Synthesis of 6,7-Dibromo-1,3-benzodioxole
The primary application of this compound in pharmaceutical intermediate synthesis is its conversion to 6,7-dibromo-1,3-benzodioxole. This reaction, a Williamson ether synthesis, involves the formation of a methylenedioxy bridge from the two adjacent hydroxyl groups of the catechol ring. The resulting benzodioxole ring system is a privileged scaffold found in numerous biologically active compounds.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 6,7-Dibromo-1,3-benzodioxole | |
| Reagents | Dichloromethane (CH₂Cl₂), Sodium Hydroxide (NaOH), Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | [1] |
| Solvent | Water | [1] |
| Reaction Type | Williamson Ether Synthesis | |
| Predicted Yield | ~83% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dibromo-1,3-benzodioxole
This protocol is adapted from a general method for the preparation of aromatic methylenedioxy compounds.[1]
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide
-
Water
-
Round-bottom flask or autoclave
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel (e.g., an autoclave), combine this compound (1.0 eq), water, and a catalytic amount of tetrabutylammonium bromide.
-
Add dichloromethane (excess) to the mixture.
-
While stirring, add a concentrated aqueous solution of sodium hydroxide (2.5-3.0 eq) portion-wise.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring. The reaction is typically complete within 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the excess dichloromethane by distillation.
-
The resulting crude product, 6,7-dibromo-1,3-benzodioxole, can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 6,7-dibromo-1,3-benzodioxole.
Potential Signaling Pathways and Logical Relationships of Downstream Products
References
Application Notes: 4,5-Dibromocatechol in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5-dibromocatechol as a key building block in the synthesis of various enzyme inhibitors. This document includes quantitative data on inhibitor potency, detailed experimental protocols for both synthesis and enzyme assays, and visualizations of the synthetic workflows.
Introduction
4,5-Dibromocatechol, a brominated phenol, serves as a versatile precursor for the development of a range of bioactive molecules. Its dihydroxy- and dibromo-substituted benzene ring provides a unique scaffold that has been successfully exploited to create potent inhibitors for several classes of enzymes, including those involved in metabolic diseases and neurological disorders. This document details the synthesis and evaluation of inhibitors targeting α-glucosidase, carbonic anhydrase (CA), acetylcholinesterase (AChE), and protein tyrosine phosphatase 1B (PTP1B).
Data Presentation: Inhibitory Potency of 4,5-Dibromocatechol Derivatives
The following tables summarize the quantitative data for enzyme inhibitors synthesized using 4,5-dibromocatechol derivatives.
Table 1: α-Glucosidase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | 0.03 |
| 3-bromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | 100 |
| 3,6-dibromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | 89 |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | 11 |
Table 2: Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibition [1]
| Compound | Target Enzyme | Ki (nM) |
| 1-Bromo-2-(2-bromo-4-methoxybenzyl)-4,5-dimethoxybenzene | hCA I | 25.67 ± 4.58 |
| hCA II | 15.05 ± 1.07 | |
| AChE | 24.86 ± 5.30 | |
| 1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | hCA I | 2.53 ± 0.25 |
| hCA II | 1.63 ± 0.11 | |
| AChE | 6.54 ± 1.03 | |
| 1-Bromo-2-(4-bromo-2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | hCA I | 9.35 ± 1.88 |
| hCA II | 4.14 ± 0.49 | |
| AChE | 9.11 ± 1.48 | |
| 4-Bromo-5-(2-bromo-4-hydroxybenzyl)benzene-1,2-diol | hCA I | 12.49 ± 0.66 |
| hCA II | 8.91 ± 1.55 | |
| AChE | 15.20 ± 2.08 | |
| 4-Bromo-5-(4-bromo-2,5-dihydroxybenzyl)benzene-1,2-diol | hCA I | 13.37 ± 2.29 |
| hCA II | 5.25 ± 0.91 | |
| AChE | 11.84 ± 2.11 | |
| 4-Bromo-5-(2,5-dihydroxybenzyl)benzene-1,2-diol | hCA I | 11.00 ± 3.83 |
| hCA II | 4.98 ± 0.54 | |
| AChE | 10.19 ± 1.34 |
Table 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition [2]
| Compound | Target Enzyme | IC50 (µM) |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | PTP1B | 1.50 |
| Lead Compound BDDPM | PTP1B | 2.42 |
Experimental Protocols
Synthesis of Enzyme Inhibitors
The synthesis of diaryl methane-based inhibitors often involves the protection of the catechol hydroxyl groups, followed by functionalization and subsequent deprotection.
This protocol describes the synthesis of diaryl methane derivatives starting from a protected form of a 4,5-dibromocatechol derivative.
1. Alkylation of Benzene Derivatives:
-
Dissolve (2-bromo-4,5-dimethoxyphenyl)methanol (5 mmol), the corresponding substituted benzene derivative (5 mmol), and AlCl₃ (7 mmol) in 30 mL of dry CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water and extract with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
2. O-Me Demethylation to Yield Bromophenols:
-
Dissolve the diaryl methane compound in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add BBr₃ (boron tribromide) dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Carefully add methanol to quench the reaction.
-
Evaporate the solvent and purify the resulting bromophenol derivative by column chromatography.
References
protocol for the synthesis of phenazines using 4,5-Dibromobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,3-dibromophenazine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the classical Wohl-Aue reaction, involving the condensation of 4,5-dibromobenzene-1,2-diol with o-phenylenediamine.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. The introduction of halogen substituents onto the phenazine core can significantly modulate these properties, making the synthesis of halogenated phenazines a key area of research in drug discovery. This protocol outlines a straightforward and efficient method for the preparation of 2,3-dibromophenazine.
Reaction Scheme
The synthesis proceeds via an oxidative condensation reaction between this compound and o-phenylenediamine.
Figure 1: Overall reaction for the synthesis of 2,3-dibromophenazine.
Experimental Protocol
This protocol is adapted from the general principles of the Wohl-Aue phenazine synthesis.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
High-boiling point solvent (e.g., nitrobenzene, dimethyl sulfoxide, or glycerol)
-
Oxidizing agent (e.g., air, oxygen, or a mild chemical oxidant)
-
Glacial acetic acid (optional, as catalyst)
-
Sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Solvent Addition: Add a high-boiling point solvent such as nitrobenzene or glycerol. The use of a solvent is crucial for maintaining a homogenous reaction mixture at elevated temperatures.
-
Heating and Oxidation: Heat the reaction mixture to 140-180°C with vigorous stirring. The condensation reaction is typically slow and may require several hours. An oxidizing agent, such as bubbling air or oxygen through the mixture, is necessary to convert the dihydrophenazine intermediate to the final phenazine product.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a high-boiling solvent like nitrobenzene was used, it can be removed by steam distillation. Alternatively, the reaction mixture can be diluted with a suitable organic solvent and washed with a dilute acid solution to remove unreacted o-phenylenediamine, followed by a wash with a dilute base solution to remove unreacted catechol.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2,3-dibromophenazine.
Data Presentation
The following table summarizes the key parameters for the synthesis of 2,3-dibromophenazine. Please note that the yield is an expected value based on similar reactions and may vary.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | o-Phenylenediamine |
| Solvent | Nitrobenzene or Glycerol |
| Reaction Temperature | 140-180 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | 60-80% |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₁₂H₆Br₂N₂ |
| Molecular Weight | 337.99 g/mol |
Predicted Characterization Data:
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 8.25-8.35 (m, 2H), 7.85-7.95 (m, 2H), 7.75 (s, 2H).
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 143.5, 141.0, 131.5, 130.0, 129.5, 125.0.
-
Mass Spectrum (EI): m/z (%) 338 (M⁺, 100), 336 (M⁺, 50), 340 (M⁺, 50), 257, 178. The isotopic pattern of two bromine atoms will be characteristic.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 2,3-dibromophenazine.
Figure 2: Workflow for the synthesis of 2,3-dibromophenazine.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
This compound and o-phenylenediamine are harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
High-boiling solvents like nitrobenzene are toxic and should be handled with extreme care.
-
The reaction is conducted at high temperatures; therefore, appropriate precautions should be taken to avoid burns.
Conclusion
This protocol provides a reliable method for the synthesis of 2,3-dibromophenazine. The procedure is based on a well-established synthetic route and can be adapted for the synthesis of other substituted phenazine derivatives. The characterization data provided will aid in the identification and quality control of the final product. This compound can serve as a valuable building block for the development of new therapeutic agents and functional materials.
Application Notes and Protocols: 4,5-Dibromobenzene-1,2-diol in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4,5-Dibromobenzene-1,2-diol (also known as 4,5-dibromocatechol) in the development of novel antimicrobial agents. This document includes a summary of the current understanding of its antimicrobial activity, protocols for key experimental assays, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
This compound is a halogenated catechol derivative with recognized potential for antimicrobial applications.[1] While extensive quantitative data for this specific compound is limited in publicly available literature, the broader class of brominated phenols and catechols has demonstrated significant antimicrobial and antibiofilm properties. These compounds are of interest to the drug development community for their potential to combat bacterial infections, including those caused by antibiotic-resistant strains. The catechol moiety itself is known to be involved in various biological activities, and halogenation can enhance its antimicrobial efficacy.
Postulated Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of similar halogenated catechols and phenolic compounds, several mechanisms can be postulated. A primary mode of action is likely the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of intracellular components.[2][3] Additionally, catechols can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components. Another potential target is the inhibition of essential bacterial enzymes, such as those involved in fatty acid synthesis.
Quantitative Data on Related Brominated Phenols
Table 1: Antimicrobial Activity of Selected Brominated Compounds
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [4] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Staphylococcus aureus | 1 | [4] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Campylobacter jejuni | 2 | [4] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Pseudomonas aeruginosa | 4 | [4] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Streptococcus pneumoniae | 8 | [4] |
| 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol | Listeria monocytogenes | 8 | [4] |
| 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria | 0.117–2.5 | [5] |
| 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria | 0.5–2 | [5] |
Table 2: Cytotoxicity of Selected Brominated Compounds against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Brucein D (a complex natural product) | T24 (Bladder Cancer) | 7.65 ± 1.2 µg/mL | [6] |
| Brucein D | 1BR3 (Normal Skin Fibroblast) | > 10 µg/mL | [6] |
| Tetrachlorocatechol (Cl4CAT) | T47D (Breast Cancer) | Induces NAD(P)H depletion at 1-10 µM | [7] |
| Hexabromocyclododecane (HBCD) | SH-SY5Y (Neuroblastoma) | Cytotoxic (dose-dependent) | [8] |
| 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane (TBECH) | SH-SY5Y (Neuroblastoma) | Less cytotoxic than HBCD | [8] |
| 1,2,5,6-tetrabromocyclooctane (TBCO) | SH-SY5Y (Neuroblastoma) | Less cytotoxic than HBCD | [8] |
Experimental Protocols
The following are detailed protocols for essential in vitro assays to evaluate the antimicrobial and cytotoxic properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls:
-
Positive Control: A well containing CAMHB and the bacterial inoculum (no compound).
-
Negative Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound.
-
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in complete culture medium only.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours to allow the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 3: Assessment of Antibiofilm Activity
This protocol describes a method to evaluate the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (30%)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust it to a 0.5 McFarland standard, then dilute it in TSB.
-
Compound Addition:
-
Add 100 µL of TSB to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the plate as described in the MIC protocol.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Washing:
-
Carefully discard the planktonic cells from the wells.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Solubilization:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to dissolve the stained biofilm.
-
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated wells with the untreated control to determine the percentage of biofilm inhibition.
Potential Signaling Pathways and Mechanisms
While specific signaling pathways affected by this compound have not been identified, a hypothetical model based on the known activities of related compounds is presented below. The primary mechanism is likely multifactorial, involving direct damage to the cell envelope and the generation of intracellular stress.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. Although specific biological data for this compound is not extensively documented, the information available for related brominated catechols suggests its potential efficacy. The provided protocols offer a robust framework for researchers to systematically evaluate its antimicrobial and cytotoxic properties. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cytotoxicity, aldehydic DNA lesions, and poly(ADP-ribose) polymerase-1 activation by catechol derivatives of pentachlorophenol in calf thymus DNA and in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5-Dibromocatechol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4,5-dibromocatechol in materials science, focusing on its application in advanced polymers for underwater adhesives and flame-retardant materials. While direct experimental data on the polymerization of 4,5-dibromocatechol is limited in publicly available literature, this document provides detailed protocols and expected material properties based on well-established research on analogous catechol-containing and brominated polymers.
Introduction to 4,5-Dibromocatechol
4,5-Dibromocatechol is a halogenated derivative of catechol (1,2-dihydroxybenzene). The presence of two hydroxyl groups provides a reactive site for polymerization and surface adhesion, a chemistry famously utilized by marine mussels for underwater adhesion. The addition of two bromine atoms on the aromatic ring is anticipated to impart several key properties to materials derived from this monomer, including increased hydrophobicity, potential flame retardancy, and modified electronic characteristics. These properties make 4,5-dibromocatechol a promising, yet underexplored, building block for functional polymers.
Potential Applications in Materials Science
The unique combination of a catechol moiety and bromine substituents suggests two primary areas of application for 4,5-dibromocatechol in materials science:
-
High-Performance Underwater Adhesives: The catechol group is well-known for its ability to form strong bonds with a variety of surfaces, including metals, metal oxides, and polymers, even in aqueous environments.[1][2][3] The incorporation of 4,5-dibromocatechol into polymer structures is expected to yield adhesives with robust underwater bonding capabilities. The bromine atoms may further enhance performance by increasing the hydrophobicity of the polymer, potentially improving its water resistance.
-
Flame-Retardant Polymers: Brominated compounds are widely used as flame retardants in a variety of plastics.[4][5] They can act in the gas phase by scavenging flame-propagating radicals or in the condensed phase by promoting char formation. Incorporating 4,5-dibromocatechol as a monomer or an additive into polymer chains could enhance their fire safety properties.
Experimental Protocols
The following protocols are adapted from established procedures for similar catechol-containing and brominated monomers. Researchers should treat these as a starting point and optimize the conditions for their specific experimental setup.
Protocol 1: Synthesis of a 4,5-Dibromocatechol-Functionalized Monomer for Polymerization
To incorporate 4,5-dibromocatechol into a polymer backbone using common polymerization techniques like free radical polymerization, it is often necessary to first functionalize it with a polymerizable group, such as a vinyl or acryloyl moiety. This protocol describes a plausible route for the synthesis of a methacrylamide-functionalized 4,5-dibromocatechol monomer.
Reaction Scheme:
References
- 1. Formulation of catechol-containing adhesives for enhanced underwater bonding and workability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of catechol-containing adhesives for enhanced underwater bonding and workability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,5-Dibromobenzene-1,2-diol in Enzyme-Linked Immunosorbent Assay (ELISA) Development: A Review of Current Findings
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals exploring novel substrates for enzyme-linked immunosorbent assay (ELISA) development may be interested in the potential applications of various chemical compounds to enhance assay sensitivity and performance. This document reviews the currently available information regarding the use of 4,5-Dibromobenzene-1,2-diol in ELISA protocols.
Following a comprehensive review of scientific literature and existing protocols, it has been determined that there is currently no established or documented use of this compound as a substrate in enzyme-linked immunosorbent assays (ELISA). The prevailing and well-documented substrates for horseradish peroxidase (HRP), a common enzyme conjugate in ELISA, include 3,3',5,5'-tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-phenylenediamine (OPD). For alkaline phosphatase (AP), another enzyme frequently used, p-nitrophenyl phosphate (PNPP) is the standard substrate.
While this compound, a derivative of catechol, has known applications in other scientific areas such as histological staining and broader biochemical research, its specific function as a chromogenic or chemiluminescent substrate in ELISA has not been reported in the reviewed literature. The enzymatic oxidation of catechol and its derivatives is a known process, but specific kinetic data, optimal reaction conditions, and performance metrics for this compound within an ELISA framework are not available.
Therefore, the development of a detailed application note and protocol for the use of this compound in ELISA is not feasible at this time due to the lack of foundational research and validation. For researchers dedicated to the advancement of immunoassay technology, this presents a potential area for novel investigation. Future studies could explore the viability of this compound as an HRP or other peroxidase substrate, and would need to systematically determine the following:
-
Optimal substrate concentration and buffer conditions.
-
The kinetics of the enzymatic reaction.
-
The spectral properties of the resulting product.
-
The sensitivity and signal-to-noise ratio in a typical ELISA format.
-
Stability and shelf-life of the substrate solution.
Below, for illustrative purposes, is a generalized workflow for a standard indirect ELISA, which would be the starting point for testing any novel substrate. This is followed by a conceptual diagram of the HRP-catalyzed reaction with a generic catechol derivative, as a specific pathway for this compound is not documented.
Generalized Indirect ELISA Protocol (For Substrate Testing)
This protocol outlines the basic steps for an indirect ELISA. To test a novel substrate like this compound, one would substitute it for a known substrate in the "Substrate Incubation and Measurement" step and optimize the preceding steps accordingly.
| Step | Procedure | Typical Parameters |
| 1. Antigen Coating | Dilute the antigen to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C. | Antigen Concentration: 1-10 µg/mL |
| 2. Washing | Aspirate the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20). | - |
| 3. Blocking | Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) to block any remaining protein-binding sites. Incubate for 1-2 hours at room temperature. | - |
| 4. Washing | Repeat the washing step as described in Step 2. | - |
| 5. Primary Antibody Incubation | Add 100 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature. | Dilution is dependent on antibody titer. |
| 6. Washing | Repeat the washing step as described in Step 2. | - |
| 7. Secondary Antibody Incubation | Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature. | Dilution is dependent on antibody titer. |
| 8. Washing | Repeat the washing step as described in Step 2. | - |
| 9. Substrate Incubation and Measurement | Add 100 µL of the enzyme substrate solution to each well. Incubate at room temperature in the dark for a set time (e.g., 15-30 minutes). Measure the absorbance at a specific wavelength using a microplate reader. If using a chromogenic substrate, a stop solution (e.g., 2N H₂SO₄) may be added before reading. | Wavelength and incubation time are substrate-dependent. |
Conceptual Diagrams
The following diagrams illustrate the general workflow of an indirect ELISA and the hypothetical enzymatic reaction that would need to be characterized for a new substrate.
Caption: General workflow for an indirect ELISA.
Caption: Conceptual HRP enzymatic reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4,5-Dibromobenzene-1,2-diol
Welcome to the technical support center for 4,5-Dibromobenzene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenges with this compound often stem from the reactivity of its functional groups. The two adjacent hydroxyl groups (a catechol) can be sensitive to oxidation and can chelate to metal catalysts, potentially inhibiting the reaction. The two bromine atoms offer sites for various cross-coupling reactions, but achieving selective mono- versus di-substitution can be difficult. Furthermore, the starting material's purity is crucial, as impurities can interfere with catalytic cycles.
Q2: When should I protect the diol functionality of this compound?
A2: Protection of the diol is recommended when using strong bases or nucleophiles that could react with the acidic hydroxyl protons, or when the reaction conditions might lead to oxidation of the catechol. For many cross-coupling reactions, especially those requiring strong bases like sodium tert-butoxide, protecting the diol as an acetal (e.g., acetonide) or an ether (e.g., methoxymethyl (MOM) ether) can prevent side reactions and improve the yield of the desired product.
Q3: How can I favor mono-substitution over di-substitution in cross-coupling reactions?
A3: Achieving selective mono-substitution requires careful control of the reaction conditions. Key strategies include:
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Stoichiometry: Use a limiting amount of the coupling partner (typically 1.0 to 1.2 equivalents).
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the second coupling event.
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Catalyst and Ligand Choice: Some catalyst systems may exhibit higher selectivity for mono-substitution. It is advisable to screen different palladium precursors and ligands.
Troubleshooting Guides
Williamson Ether Synthesis
The Williamson ether synthesis is a common method for forming ether linkages from the hydroxyl groups of this compound.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Use a sufficiently strong base to fully deprotonate the phenolic hydroxyl groups. For catechols, a stronger base like sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃). |
| Poor Nucleophilicity | Ensure the alkoxide is properly formed. The choice of solvent can impact nucleophilicity; polar aprotic solvents like DMF or DMSO are generally preferred. |
| Side Reactions (Elimination) | If using a secondary or tertiary alkyl halide, E2 elimination can compete with the desired SN2 reaction. Whenever possible, use a primary alkyl halide. |
| Steric Hindrance | The catechol structure can present steric challenges. Ensure the chosen alkyl halide is not overly bulky. |
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To a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, THF), add a strong base (e.g., NaH, 2.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the dialkoxide.
-
Add the alkyl halide (2.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
These reactions are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds at the bromine positions.
Problem: Low Yield or Reaction Stalling
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation | The catechol moiety can chelate with the palladium catalyst, leading to inactivation. Consider protecting the diol group prior to the coupling reaction. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are often required. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions. |
| Ligand Incompatibility | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. |
| Side Reaction: Hydrodebromination | This is the replacement of a bromine atom with a hydrogen atom. It can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider screening different bases. |
| Side Reaction: Protodeboronation (Suzuki) | The cleavage of the C-B bond of the boronic acid can be a significant side reaction. Use anhydrous conditions, choose an appropriate base, and consider using a more stable boronic ester (e.g., pinacol ester). |
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To an oven-dried Schlenk flask, add the protected this compound (1.0 equiv), the arylboronic acid (1.1-2.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., a mixture of dioxane and water).
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
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To an oven-dried Schlenk tube, add the protected this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.1-1.3 equiv) and a degassed anhydrous solvent (e.g., toluene or dioxane).
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Heat the reaction mixture (typically 80-110 °C) and monitor for completion.
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Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers.
Problem: Low Yield and Harsh Reaction Conditions
| Possible Cause | Troubleshooting Step |
| High Reaction Temperatures | Traditional Ullmann reactions often require very high temperatures (>200 °C). Consider using more modern ligand-accelerated protocols that can proceed at lower temperatures. |
| Stoichiometric Copper | Classic Ullmann conditions often use stoichiometric amounts of copper powder. Modern methods utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (e.g., phenanthroline, L-proline). |
| Poor Solubility | The reactants may have poor solubility in common solvents at lower temperatures. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used. |
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To a reaction vessel, add this compound (1.0 equiv), the phenol (1.1 equiv), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
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Add a high-boiling polar solvent (e.g., DMSO or DMF).
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Heat the reaction mixture under an inert atmosphere to the required temperature (typically 100-150 °C for modern protocols) and monitor for completion.
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Cool the reaction, dilute with water, and extract the product with an organic solvent.
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Wash the organic layer, dry, concentrate, and purify the product.
Visualizing Experimental Workflows
Caption: A general workflow for reactions involving this compound.
Technical Support Center: Suzuki Coupling with 4,5-Dibromocatechol
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4,5-dibromocatechol. This guide addresses common challenges, offers potential solutions, and provides a detailed experimental protocol for a successful coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with 4,5-dibromocatechol is resulting in a low yield or failing completely. What are the primary reasons for this?
A1: Low yields or reaction failure with 4,5-dibromocatechol can stem from several factors, primarily related to the unprotected catechol moiety and the nature of the dibrominated aromatic ring.
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Catalyst Inhibition/Deactivation: The free hydroxyl groups of the catechol can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hampering the catalytic cycle.
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Poor Solubility: 4,5-dibromocatechol and its derivatives may have limited solubility in common Suzuki coupling solvents, leading to a heterogeneous reaction mixture and inefficient coupling.
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Side Reactions: Several side reactions can compete with the desired cross-coupling, including:
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Protodeboronation: The boronic acid coupling partner can be protonated and decompose, especially in the presence of water and a strong base.
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Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
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Dehalogenation: One or both of the bromine atoms on the catechol ring can be replaced by a hydrogen atom.
-
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful reaction and may not be optimized for this specific substrate.
Q2: Should I protect the hydroxyl groups of 4,5-dibromocatechol before performing the Suzuki coupling?
A2: Yes, protecting the catechol hydroxyl groups is highly recommended. The acidic protons of the hydroxyl groups can interfere with the basic conditions of the reaction and the free hydroxyls can act as ligands for the palladium catalyst, leading to catalyst poisoning. A common and effective strategy is to convert the hydroxyl groups to methyl ethers, forming 4,5-dibromo-1,2-dimethoxybenzene (also known as 4,5-dibromoveratrole). This protection strategy prevents catalyst inhibition and improves the solubility of the substrate in organic solvents.
Q3: I am observing the formation of a significant amount of mono-arylated product instead of the desired di-arylated product. How can I improve the yield of the double coupling?
A3: Achieving a double Suzuki coupling on a dibrominated substrate requires careful control of reaction conditions.
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Stoichiometry of Boronic Acid: Ensure you are using a sufficient excess of the boronic acid (typically 2.2-3.0 equivalents) to drive the reaction to completion for both bromine sites.
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Reaction Time and Temperature: Double couplings often require longer reaction times and/or higher temperatures to overcome the decreased reactivity of the second bromine atom after the first coupling.
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Catalyst Loading: A higher catalyst loading (e.g., 3-5 mol%) may be necessary to ensure enough active catalyst is present for the second coupling step.
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One-Pot Sequential Addition: A one-pot, two-step approach can be effective. After the first coupling is complete (monitored by TLC or LC-MS), a second portion of the boronic acid, base, and catalyst can be added to the reaction mixture.
Q4: What are the best practices for setting up a Suzuki coupling reaction to maximize success?
A4: Adhering to best practices for Suzuki couplings is crucial for reproducibility and high yields.
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Inert Atmosphere: All Suzuki reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligands. This involves using Schlenk techniques or a glovebox.
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Degassed Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen, which can promote homocoupling and catalyst deactivation.
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Purity of Reagents: Use high-purity reagents, as impurities can interfere with the reaction. Boronic acids, in particular, can degrade over time and should be fresh or properly stored.
-
Proper Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if there are solubility issues.
Data Presentation: Reaction Condition Optimization
The following table summarizes a set of hypothetical experimental data for the optimization of a double Suzuki coupling of a protected 4,5-dibromocatechol derivative (4,5-dibromo-1,2-dimethoxybenzene) with phenylboronic acid. This data is for illustrative purposes to guide your own optimization efforts.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of Di-arylated Product (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | 45 |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 24 | 78 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 110 | 18 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3) | DMF/H₂O (5:1) | 100 | 24 | 62 |
Experimental Protocols
Protocol 1: Protection of 4,5-Dibromocatechol as 4,5-Dibromo-1,2-dimethoxybenzene
This protocol describes the methylation of the hydroxyl groups of 4,5-dibromocatechol.
Materials:
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4,5-dibromocatechol
-
Dimethyl sulfate (DMS)
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Potassium carbonate (K₂CO₃)
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Acetone
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Deionized water
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dibromocatechol (1.0 equiv) in acetone.
-
Add finely ground potassium carbonate (3.0 equiv).
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To this stirred suspension, add dimethyl sulfate (2.5 equiv) dropwise at room temperature.
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Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4,5-dibromo-1,2-dimethoxybenzene.
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Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: Double Suzuki-Miyaura Coupling of 4,5-Dibromo-1,2-dimethoxybenzene
This protocol outlines a general procedure for the double Suzuki coupling reaction.
Materials:
-
4,5-Dibromo-1,2-dimethoxybenzene
-
Arylboronic acid (2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, 3.0 equiv)
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Degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)
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Ethyl acetate
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Brine
Procedure:
-
To a dry Schlenk flask, add 4,5-dibromo-1,2-dimethoxybenzene (1.0 equiv), the arylboronic acid (2.5 equiv), and the base (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours to go to completion.
-
Once the starting material is consumed, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diaryl-1,2-dimethoxybenzene.
Mandatory Visualization
Caption: A flowchart illustrating the recommended workflow and troubleshooting steps for the Suzuki coupling of 4,5-dibromocatechol.
common side reactions of 4,5-Dibromobenzene-1,2-diol in synthesis
Welcome to the technical support center for 4,5-Dibromobenzene-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites are the two hydroxyl (-OH) groups of the catechol ring. These groups can undergo various reactions such as deprotonation, etherification, esterification, and oxidation. The aromatic ring can also participate in reactions, though the bromine substituents are generally stable.
Q2: How should this compound be stored?
A2: this compound should be stored at room temperature in a tightly sealed container, protected from light and air.[1] Catechols are susceptible to air oxidation, which can lead to discoloration and the formation of quinone-like impurities.
Q3: What are the main safety precautions when handling this compound?
A3: this compound is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Q4: What are the expected melting point and appearance of this compound?
A4: The compound typically appears as a powder, crystals, or chunks.[1] The melting point is reported to be in the range of 111-116 °C.[1] Significant deviation from this range may indicate impurities.
Troubleshooting Guides for Synthesis
Issue 1: Reaction mixture turns dark brown or black upon addition of base or exposure to air.
This is a common observation when working with catechols and is indicative of oxidation.
-
Possible Cause 1: Air Oxidation. Catechols are readily oxidized by atmospheric oxygen, especially under basic conditions, to form highly colored ortho-quinones and subsequent polymerization products.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
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Order of Addition: If possible, add the base to the reaction mixture after the addition of other reagents that may react with the catechol, minimizing the time the deprotonated catechol is exposed.
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Antioxidants: In some cases, a small amount of an antioxidant like sodium dithionite or ascorbic acid can be added to suppress oxidation.
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Issue 2: Low yield of the desired product in ether or ester formation.
Incomplete reaction or side reactions can lead to lower than expected yields.
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Possible Cause 1: Incomplete Deprotonation. The phenolic hydroxyl groups have pKa values that require a sufficiently strong base for complete deprotonation.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base used is strong enough to deprotonate the catechol. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base can also be influenced by the solvent.
-
Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Possible Cause 2: Steric Hindrance. The bromine atoms adjacent to the hydroxyl groups can create steric hindrance, slowing down the reaction with bulky electrophiles.
-
Troubleshooting Steps:
-
Less Bulky Reagents: If possible, use less sterically hindered reagents.
-
Catalyst: Consider the use of a phase-transfer catalyst for reactions involving an organic and an aqueous phase to improve reaction rates.
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Issue 3: Formation of multiple unexpected side products.
The formation of multiple products can arise from over-reaction or competing reaction pathways.
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Possible Cause 1: Over-alkylation or Over-acylation. Both hydroxyl groups can react, and in some cases, this may not be the desired outcome if mono-substitution is intended.
-
Troubleshooting Steps:
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Stoichiometry Control: Carefully control the stoichiometry of the electrophile. Use of 1 equivalent or slightly less may favor mono-substitution.
-
Protecting Groups: For selective mono-functionalization, consider using a protecting group strategy.
-
-
Possible Cause 2: Ring Opening or Decomposition. Under harsh reaction conditions (e.g., very high temperatures, strongly acidic or basic conditions), the aromatic ring system can potentially undergo decomposition.
-
Troubleshooting Steps:
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of less aggressive reagents.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further degradation.
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Quantitative Data on Potential Side Reactions (Illustrative)
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) |
| Atmosphere | Air | Inert (Nitrogen) |
| Base | 1.1 eq. NaH | 2.2 eq. K2CO3 |
| Solvent | Undegassed THF | Degassed DMF |
| Temperature | 60 °C | 80 °C |
| Reaction Time | 24 hours | 12 hours |
| Desired Product Yield | 45% | 85% |
| Oxidized Impurities | ~30% | <5% |
| Unreacted Starting Material | ~20% | <5% |
| Other Side Products | ~5% | <5% |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Ether Synthesis) under Inert Conditions
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To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
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Add anhydrous, degassed solvent (e.g., DMF or Acetonitrile).
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Add a suitable base (e.g., K2CO3, 2.2 eq).
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Add the alkylating agent (e.g., an alkyl halide, 2.2 eq).
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Potential side reaction pathway via oxidation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Catalyst and Base Conditions for 4,5-Dibromocatechol Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the cross-coupling reactions of 4,5-dibromocatechol.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with 4,5-dibromocatechol?
A1: The primary challenges stem from the catechol moiety. The two adjacent hydroxyl groups are acidic and can coordinate to the metal catalyst, potentially deactivating it. They are also susceptible to oxidation, which can lead to complex side reactions and the formation of polymeric byproducts.[1][2][3] Additionally, achieving selective mono- or di-substitution of the two bromine atoms can be difficult to control.
Q2: Is it necessary to protect the catechol hydroxyl groups before performing a cross-coupling reaction?
A2: While not always mandatory, protecting the hydroxyl groups is highly recommended to prevent the issues mentioned above.[4] Common protecting groups for catechols include methylene acetals, isopropylidene acetals, or silyl ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. For robust catalyst systems and carefully optimized reaction conditions, direct coupling of the unprotected catechol may be successful.[4]
Q3: Which types of cross-coupling reactions are most suitable for 4,5-dibromocatechol?
A3: Several palladium-catalyzed cross-coupling reactions can be successfully applied to 4,5-dibromocatechol, including:
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Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[5][6][7][8]
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Buchwald-Hartwig Amination: For C-N bond formation with amines.[9][10][11][12][13]
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Sonogashira Coupling: For C-C bond formation with terminal alkynes.[14][15][16][17][18]
-
Heck Coupling: For C-C bond formation with alkenes.[19][20][21]
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Ullmann Coupling: A copper-catalyzed alternative, particularly for C-O and C-N bond formation.[22][23][24][25]
The choice of reaction will depend on the desired final product.
Q4: How do I choose the right catalyst and ligand for my reaction?
A4: The optimal catalyst and ligand combination is highly dependent on the specific coupling partners and reaction type. For Suzuki and Buchwald-Hartwig reactions, palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used with phosphine ligands.[4][6][7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective in promoting the reaction and stabilizing the catalyst.[13] For Sonogashira coupling, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[14][15][17]
Q5: What is the role of the base in these coupling reactions, and how do I select the best one?
A5: The base plays a crucial role in the catalytic cycle. In Suzuki reactions, it activates the boronic acid for transmetalation.[7] In Buchwald-Hartwig amination, it deprotonates the amine.[10] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide formed during the reaction.[16][19] The choice of base is critical and can significantly impact the reaction outcome.[4][26]
-
Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used in Suzuki reactions.[4][6]
-
Strong, non-nucleophilic bases such as NaOtBu or LHMDS are often required for Buchwald-Hartwig amination.[4][10]
-
Amine bases like triethylamine or diisopropylethylamine are frequently used in Sonogashira and Heck reactions.[14][19]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Mitigation Strategy |
| Inactive Catalyst | Use a fresh batch of the palladium precursor and ligand. Ensure proper storage of catalysts and ligands under an inert atmosphere. Consider using a more robust pre-catalyst system.[4] |
| Inappropriate Base | Screen a variety of bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4] For Buchwald-Hartwig amination, consider strong, non-nucleophilic bases like NaOtBu.[4][10] Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | Use anhydrous and degassed solvents. For Suzuki reactions, a mixture of an aprotic solvent (e.g., dioxane, toluene) and water is often optimal.[4] For Buchwald-Hartwig amination, anhydrous aprotic solvents like toluene or dioxane are common.[10] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. The oxidative addition step is often the rate-determining step and may require higher temperatures.[27] |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and the reaction vessel.[4][27] Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Presence of oxygen in the reaction mixture. Inefficient transmetalation. | Thoroughly degas all solvents and the reaction vessel.[4] Optimize the base and solvent to facilitate transmetalation. Consider adding a small amount of a reducing agent.[4] |
| Dehalogenation (Protodebromination) | Presence of a hydride source (e.g., from solvent or base). Slow oxidative addition. | Avoid using alcoholic solvents if dehalogenation is a major issue. Use carbonate or phosphate bases instead of alkoxides.[4] Employ a more active catalyst system with bulky, electron-rich ligands to accelerate oxidative addition.[4] |
| Catechol Oxidation/Polymerization | Presence of an oxidant (e.g., air). Incompatible reaction conditions. | Protect the catechol hydroxyl groups before the coupling reaction. Ensure the reaction is carried out under strictly anaerobic conditions.[1][2][3] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for various cross-coupling reactions. Note that these are starting points, and optimization for 4,5-dibromocatechol is likely necessary.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | [4][6] |
| Ligand | SPhos, XPhos, PPh₃ | [4][6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | [4][6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | [4][5] |
| Temperature | 80-120 °C | [5] |
| Catalyst Loading | 1-5 mol% | [28] |
| Base Equivalents | 2-3 | [6] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | [10][11] |
| Ligand | XPhos, RuPhos, BINAP | [10][13] |
| Base | NaOtBu, LHMDS, K₃PO₄ | [4][10] |
| Solvent | Toluene, Dioxane | [10] |
| Temperature | 80-110 °C | [10] |
| Catalyst Loading | 1-5 mol% | |
| Base Equivalents | 1.2-2.0 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Protected 4,5-Dibromocatechol
-
Reaction Setup: In an oven-dried Schlenk tube, add the protected 4,5-dibromocatechol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv. per bromine), and the base (e.g., K₃PO₄, 2.0-3.0 equiv. per bromine).[5][6]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Degassing: Subject the sealed tube to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,5-Dibromocatechol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dibromocatechol and its reaction products. This resource offers guidance on common purification challenges to help ensure the successful isolation of high-purity compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4,5-dibromocatechol and its derivatives.
Problem: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Product Loss During Extraction | - Ensure the correct pH of the aqueous phase to prevent the ionized catechol from remaining in the water layer. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to maximize recovery.[1] - Gently mix the layers to avoid the formation of emulsions, which can trap the product. |
| Co-precipitation of Impurities during Recrystallization | - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will reduce the yield. |
| Product Adsorption on Silica Gel | Catechols can sometimes strongly adhere to silica gel. If the product does not elute, consider using a more polar solvent system or deactivating the silica gel with a small amount of a polar solvent like methanol or triethylamine in the eluent. |
| Decomposition on Silica Gel | Some catechols can be sensitive to the acidic nature of silica gel. If decomposition is suspected, consider using neutral or basic alumina for chromatography. Alternatively, a different purification method like recrystallization should be considered. |
Problem: Product is a Mixture of Compounds After Purification
| Possible Cause | Troubleshooting Steps |
| Formation of Isomeric Byproducts | The bromination of catechol can sometimes lead to the formation of other brominated isomers. Purification by column chromatography with an optimized eluent system is often necessary to separate these isomers. |
| Presence of Unreacted Starting Materials | If the reaction was incomplete, starting materials may co-elute with the product. Optimize the eluent system for column chromatography to improve separation. A gradient elution may be necessary. |
| Formation of Oxidation Products | Catechols are susceptible to oxidation, which can lead to colored impurities.[2] To minimize this, conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Washing the organic extracts with a solution of a mild reducing agent like sodium bisulfite can help remove some colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4,5-dibromocatechol?
A1: Common impurities can include unreacted catechol, monobrominated catechol (4-bromocatechol), and other isomeric dibromocatechols. Over-bromination can also occur, leading to tri- or tetra-brominated catechols. Additionally, oxidation of the catechol ring can produce colored byproducts.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of 4,5-dibromocatechol from impurities during column chromatography. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For quantitative analysis of purity, HPLC is the preferred method.
Q3: My purified 4,5-dibromocatechol is discolored. What can I do?
A3: Discoloration is often due to the presence of oxidized catechol species. You can try to remove the color by treating a solution of your product with a small amount of activated carbon, followed by filtration. However, be aware that activated carbon can also adsorb some of your product, potentially lowering the yield. Performing the purification under an inert atmosphere can help prevent further oxidation.
Q4: Is it better to use column chromatography or recrystallization to purify 4,5-dibromocatechol?
A4: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product and can be scaled up easily.[3] Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar solubility to the product.[4]
Quantitative Data on Purification
| Purification Method | Starting Material | Eluent/Solvent | Purity | Yield | Reference |
| Column Chromatography | Crude 4-bromophenol biotransformation product | Hexane/Ethyl Acetate (70:30) | >98% | 33-38% | (Analogous system) |
| Recrystallization | Crude 4-bromoresorcinol | Water | - | 90-92% | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on a general procedure for the recrystallization of a related compound, 4,5-dibromo-1,2-dimethoxybenzene, and can be adapted for 4,5-dibromocatechol.[3]
Methodology:
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. A good recrystallization solvent should dissolve the crude 4,5-dibromocatechol when hot but not when cold. Potential solvents to screen include ethanol, methanol, toluene, or mixtures such as ethanol/water or toluene/hexanes.
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Dissolution: In a fume hood, place the crude 4,5-dibromocatechol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general methodology for the purification of brominated aromatic compounds by flash column chromatography.[6]
Methodology:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude reaction mixture in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent system should provide good separation between the 4,5-dibromocatechol spot and any impurity spots, with the product having an Rf value of approximately 0.3.[7]
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for solid samples, perform a "dry loading" by adsorbing the product onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
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Fraction Collection: Collect fractions in test tubes or other suitable containers as the eluent exits the column.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 4,5-dibromocatechol.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of 4,5-dibromocatechol.
References
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.rochester.edu [chem.rochester.edu]
managing solubility issues of 4,5-Dibromobenzene-1,2-diol in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solubility issues associated with 4,5-Dibromobenzene-1,2-diol in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted catechol. Due to the two polar hydroxyl (-OH) groups, it is expected to be more soluble in polar organic solvents. Its solubility in nonpolar solvents is likely to be limited. The presence of two bromine atoms increases the molecular weight and van der Waals forces, which can reduce solubility compared to unsubstituted catechol.
Q2: In which common organic solvents is this compound likely to be soluble?
A2: While specific quantitative data is scarce, based on the structure (a polar aromatic diol), it is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It should also show solubility in polar protic solvents like ethanol and methanol. Its solubility in water is expected to be low, a trend seen in other brominated phenols where solubility decreases with increased bromine substitution.
Q3: How does pH affect the solubility of this compound?
A3: As a phenol derivative, this compound is weakly acidic. In the presence of a base, the hydroxyl groups can be deprotonated to form a phenolate salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions. Adjusting the pH to be basic can be a key strategy for dissolving this compound in aqueous or mixed-aqueous reaction media.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most solid solutes, solubility in a given solvent increases with temperature. Gently heating the reaction mixture can be an effective method to dissolve this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in the mixture to avoid degradation.
Q5: Are there any known applications or reaction types for this compound?
A5: this compound is used in various applications, including as a histological stain and as an intermediate in organic synthesis.[1] Given its catechol structure, it can participate in reactions such as etherification, esterification, and as a precursor for ligands in coordination chemistry.
Troubleshooting Guides
Issue: this compound is not dissolving in the chosen reaction solvent.
This guide provides a systematic approach to addressing solubility challenges during your experiments.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in common laboratory solvents. This data is estimated based on the chemical structure and the known properties of similar compounds like brominated phenols and catechols.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | Often a good starting point for dissolving polar, poorly soluble organic compounds. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Similar to DMSO, effective for many polar compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate | A less polar option than DMF/DMSO, but may be sufficient, especially with heating. |
| Ethanol | C₂H₅OH | Polar Protic | Moderate | The hydroxyl group can hydrogen bond with the diol. |
| Methanol | CH₃OH | Polar Protic | Moderate | Similar to ethanol, good for polar compounds. |
| Acetone | C₃H₆O | Polar Aprotic | Low to Moderate | May require heating to achieve significant solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Low | Unlikely to be a good solvent due to the polarity of the diol. |
| Toluene | C₇H₈ | Nonpolar | Very Low | Not recommended for dissolving this compound. |
| Hexane | C₆H₁₄ | Nonpolar | Very Low | Not recommended. |
| Water | H₂O | Polar Protic | Low | Solubility is expected to be poor but can be significantly increased by adding a base to form the salt. |
Troubleshooting Workflow
If you are encountering solubility issues, follow this logical progression of steps to find a solution.
References
selectivity challenges in the functionalization of 4,5-dibromocatechol
Welcome to the technical support center for the selective functionalization of 4,5-dibromocatechol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges of working with this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective functionalization of 4,5-dibromocatechol?
The primary challenge in the functionalization of 4,5-dibromocatechol lies in achieving regioselectivity between the two hydroxyl groups. Due to their similar chemical environment, reactions such as alkylation can often lead to a mixture of mono- and di-substituted products, as well as potential C-alkylation side products. The key is to control the reaction conditions to favor the desired level of substitution.
Q2: How can I favor mono-alkylation over di-alkylation?
Achieving selective mono-alkylation of 4,5-dibromocatechol requires careful control of reaction parameters. Key strategies include:
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Stoichiometry: Use of a limited amount of the alkylating agent (typically 1.0 to 1.2 equivalents) is crucial.
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Base Selection: A weaker base can selectively deprotonate one hydroxyl group. The choice of base can influence the reactivity of the resulting phenolate.
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Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product.
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Slow Addition: Adding the alkylating agent dropwise over a period can help maintain a low concentration of the electrophile, thereby reducing the likelihood of di-alkylation.
Q3: What conditions are suitable for achieving di-alkylation?
For complete di-alkylation to form 1,2-dibromo-4,5-dialkoxybenzene derivatives, the following conditions are generally employed:
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Excess Reagents: Use of an excess of both the alkylating agent and the base ensures the reaction goes to completion.
-
Stronger Base: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to fully deprotonate both hydroxyl groups.
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Higher Temperature: Increased temperatures can drive the reaction towards the thermodynamically stable di-substituted product.
Q4: What are common side reactions to be aware of?
Besides the formation of a mixture of mono- and di-alkylated products, other potential side reactions include:
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C-Alkylation: Under certain conditions, particularly with phenoxides, the aromatic ring can compete with the oxygen as a nucleophile, leading to the formation of C-alkylated byproducts. This is generally favored in protic solvents.
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Elimination: If using secondary or tertiary alkyl halides as alkylating agents, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes. This is more prevalent with strong, bulky bases.
Q5: How do protecting groups influence selectivity?
Protecting groups can be a powerful tool to achieve regioselectivity. By selectively protecting one hydroxyl group, the other can be functionalized. The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its subsequent removal. For catechols, common protecting groups for the hydroxyl moieties include silyl ethers (e.g., TBDMS, TIPS) and acetals.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkylated Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if starting material persists. |
| Reagent Quality | - Ensure the 4,5-dibromocatechol is pure.- Use freshly distilled or high-purity solvents.- Verify the activity of the alkylating agent and the base. |
| Moisture in the Reaction | - Dry all glassware thoroughly before use.- Use anhydrous solvents, especially when working with moisture-sensitive reagents like NaH. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase.- Minimize the number of transfer steps. |
Issue 2: Poor Selectivity (Mixture of Mono- and Di-alkylated Products)
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - For mono-alkylation, carefully control the amount of alkylating agent to ~1.0 equivalent.- For di-alkylation, use a clear excess of the alkylating agent (e.g., >2.2 equivalents). |
| Base is Too Strong/Weak | - For mono-alkylation, consider a milder base (e.g., NaHCO₃) or a hindered base.- For di-alkylation, ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used in excess. |
| Rapid Addition of Reagents | - Add the alkylating agent slowly using a syringe pump to maintain a low instantaneous concentration. |
| Reaction Temperature is Too High | - Lowering the reaction temperature can sometimes favor the kinetic mono-alkylated product. |
Issue 3: Formation of Undesired Byproducts (e.g., C-Alkylation, Elimination Products)
| Possible Cause | Troubleshooting Steps |
| Solvent Choice | - To minimize C-alkylation, favor polar aprotic solvents like DMF or DMSO over protic solvents.[1] |
| Steric Hindrance of Alkyl Halide | - To avoid elimination, use primary alkyl halides whenever possible. Secondary and tertiary halides are more prone to E2 elimination, especially with strong bases.[2][3] |
| Bulky Base | - A bulky base can promote elimination over substitution. Consider using a less hindered base if elimination is a significant issue. |
Experimental Protocols
Protocol 1: Selective Mono-methylation of 4,5-Dibromocatechol
This protocol is a general guideline and may require optimization based on the specific substrate and desired outcome.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4,5-dibromocatechol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.1 eq) portion-wise with stirring.
-
Alkylation: Slowly add methyl iodide (CH₃I, 1.05 eq) dropwise to the suspension.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-methylation of 4,5-Dibromocatechol to yield 1,2-Dibromo-4,5-dimethoxybenzene
This protocol is adapted from general procedures for the synthesis of veratrole derivatives.[4][5]
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Preparation: To a solution of 4,5-dibromocatechol (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add an excess of a base such as anhydrous potassium carbonate (K₂CO₃, >2.5 eq).
-
Alkylation: Add an excess of dimethyl sulfate or methyl iodide (>2.2 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC).
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Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
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Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the alkylation of catechols, which can be used as a starting point for the optimization of 4,5-dibromocatechol functionalization.
| Product Type | Base | Alkylating Agent (Equivalents) | Solvent | Temperature | Typical Yield Range |
| Mono-ether | K₂CO₃, NaHCO₃ | 1.0 - 1.2 | DMF, Acetone | 0 °C to RT | 40-70% |
| Di-ether | K₂CO₃, NaH | > 2.2 | DMF, Acetone | RT to Reflux | 80-95% |
Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions.
Visualizations
References
minimizing byproduct formation with 4,5-Dibromobenzene-1,2-diol
Welcome to the technical support center for 4,5-Dibromobenzene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of this compound that I should be aware of?
A1: this compound is a catechol derivative. The two hydroxyl groups on the benzene ring make it susceptible to oxidation, especially under basic conditions, in the presence of atmospheric oxygen, or with metal ion catalysts. This oxidation can lead to the formation of the corresponding o-quinone, which is highly reactive and can undergo further reactions, including polymerization, leading to colored byproducts. The bromine atoms on the aromatic ring are electron-withdrawing, which can influence the acidity of the hydroxyl protons and the reactivity of the aromatic ring.
Q2: What are the most common side reactions observed when using this compound in etherification reactions?
A2: The most common reaction you will likely be performing with this compound is an etherification, such as the Williamson ether synthesis, to protect the hydroxyl groups or to introduce specific functionalities. The primary side reactions to consider are:
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Oxidation: As mentioned, oxidation of the catechol moiety to the corresponding quinone is a major concern. This is often indicated by the appearance of color in the reaction mixture.
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Polymerization: The quinone byproduct can polymerize, leading to intractable materials and reducing the yield of the desired product.
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C-Alkylation: While O-alkylation is the desired outcome in an ether synthesis, competitive C-alkylation at the aromatic ring can occur, especially if the phenoxide oxygen is sterically hindered or if the reaction conditions favor it.[1][2] Protic solvents can promote C-alkylation by hydrogen bonding with the phenolate oxygen.[1]
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Elimination: In a Williamson ether synthesis, if the alkylating agent is a secondary or tertiary halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[3][4]
Q3: How can I minimize the formation of colored byproducts during my reaction?
A3: Minimizing colored byproducts, which are often due to oxidation, is crucial. Here are several strategies:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Control of Basicity: While a base is necessary to deprotonate the hydroxyl groups, using a very strong base or a large excess can promote side reactions. Careful selection and controlled addition of the base are important.
-
Lower Reaction Temperature: Higher temperatures can accelerate oxidation and other side reactions. Running the reaction at the lowest effective temperature can help minimize byproduct formation.
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant can help to suppress oxidation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Ether Product in a Williamson Ether Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure a stoichiometric amount or a slight excess of a suitable base (e.g., NaH, K2CO3) is used. The pKa of the catechol hydroxyls should be considered when selecting the base. |
| Poor Nucleophilicity of the Phenoxide | The choice of solvent can impact nucleophilicity. Aprotic polar solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis.[5] |
| Side Reaction: Elimination | Use a primary alkyl halide as the alkylating agent. Secondary and tertiary halides are more prone to elimination.[4] |
| Side Reaction: C-Alkylation | Use aprotic solvents to favor O-alkylation.[1] Softer electrophiles (iodides and bromides) may favor C-alkylation.[2] |
| Side Reaction: Oxidation/Polymerization | Work under an inert atmosphere and use degassed solvents. |
| Steric Hindrance | If either the catechol or the alkyl halide is sterically hindered, the SN2 reaction will be slow. Consider using a more reactive alkylating agent (e.g., an alkyl triflate) or alternative synthetic routes.[6] |
Problem 2: Reaction Mixture Turns Dark/Colored, and the Product is Difficult to Purify
| Potential Cause | Troubleshooting Steps |
| Oxidation of the Catechol | This is the most likely cause of color formation. Strictly maintain an inert atmosphere throughout the reaction and workup. Use degassed solvents and reagents. |
| Polymerization of Byproducts | The colored material is likely a polymeric substance. Attempt to precipitate the polymer by adding a non-polar solvent. The desired ether product is likely more soluble in non-polar solvents than the polar, oxidized byproducts. |
| Purification Challenges | Column chromatography on silica gel can be effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate/hexanes mixture) can help separate the desired ether from more polar impurities. Washing the crude product with an aqueous solution of a reducing agent (e.g., sodium bisulfite) during workup can sometimes help to remove colored impurities. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of 1,2-Dibromo-4,5-dimethoxybenzene
This protocol is a representative procedure for the etherification of this compound.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Add methyl iodide (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,2-Dibromo-4,5-dimethoxybenzene as a white solid.
Quantitative Data Summary (Representative):
| Reactant | Product | Yield | Purity (by NMR) |
| This compound | 1,2-Dibromo-4,5-dimethoxybenzene | ~85-95% | >98% |
Visualizations
Logical Workflow for Troubleshooting Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Signaling Pathway of Byproduct Formation
Caption: Potential byproduct formation pathways.
References
Technical Support Center: Optimizing the Polymerization of 4,5-Dibromocatechol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 4,5-dibromocatechol. The information is designed to assist in the optimization of reaction conditions to achieve desired polymer properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing 4,5-dibromocatechol?
The polymerization of 4,5-dibromocatechol, a substituted catechol, can be primarily achieved through two main routes: oxidative polymerization and enzymatic polymerization.
-
Oxidative Polymerization: This method involves the use of chemical oxidants to induce the formation of reactive quinone intermediates from the catechol moieties. These intermediates then undergo coupling reactions to form the polymer chain. Common oxidants include sodium periodate (NaIO₄), hydrogen peroxide (H₂O₂), and metal-based catalysts. The reaction is typically carried out in aqueous or organic solvents.
-
Enzymatic Polymerization: This approach utilizes enzymes, such as laccases or peroxidases, to catalyze the oxidation of the catechol monomer.[1] Enzymatic polymerization is considered a "green" alternative as it proceeds under mild reaction conditions, often in aqueous solutions, and offers high selectivity.[2]
Q2: Why is my poly(4,5-dibromocatechol) exhibiting low molecular weight?
Low molecular weight is a common issue in the polymerization of catechol derivatives.[3] Several factors can contribute to this:
-
Premature Termination: The presence of impurities can act as chain-terminating agents, halting polymer growth. It is crucial to use highly purified 4,5-dibromocatechol monomer.
-
Side Reactions: The bromine substituents on the catechol ring can influence the electronic properties and reactivity of the monomer, potentially leading to side reactions that compete with chain propagation.
-
Suboptimal Reaction Conditions: Factors such as improper monomer-to-oxidant/enzyme ratio, non-optimal temperature, or incorrect pH can lead to a higher rate of termination than propagation.[4]
-
Inhibitors: The presence of oxygen can sometimes inhibit radical polymerization pathways.[5] Degassing the reaction mixture is often a necessary step.
Q3: The color of my reaction mixture is turning dark brown or black. Is this normal?
The formation of a dark-colored solution is characteristic of catechol polymerization. This is due to the formation of oxidized quinone species and conjugated polymer chains, which absorb light in the visible spectrum. However, an excessively rapid or intense color change might indicate uncontrolled oxidation or side reactions, which could negatively impact the final polymer structure and properties.
Q4: I am observing low to no polymer yield. What are the potential causes?
Low polymer yield is a frustrating but common problem. The following factors should be investigated:
-
Inactive Oxidant or Enzyme: Ensure the chemical oxidant is fresh and active, or that the enzyme has not been denatured due to improper storage or reaction conditions (e.g., extreme pH or temperature).
-
Incorrect Stoichiometry: The molar ratio of monomer to oxidant/enzyme is critical. An insufficient amount of the oxidizing agent will result in incomplete monomer conversion.[3]
-
Inappropriate Solvent: The solubility of both the monomer and the growing polymer in the chosen solvent is important. If the polymer precipitates out of solution prematurely, chain growth will be limited.
-
Presence of Inhibitors: As mentioned for low molecular weight, impurities or dissolved oxygen can inhibit the polymerization process.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the polymerization of 4,5-dibromocatechol.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Polymer Molecular Weight | Monomer Impurity | Purify the 4,5-dibromocatechol monomer by recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis. |
| Suboptimal Oxidant/Enzyme Concentration | Systematically vary the molar ratio of the oxidant or the concentration of the enzyme to find the optimal condition for chain propagation. | |
| Inefficient Removal of Byproducts | In condensation-type polymerizations, the removal of small molecule byproducts (e.g., water) is crucial to drive the reaction towards higher molecular weight polymers.[6] Consider performing the reaction under vacuum or with a Dean-Stark trap if applicable. | |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lower temperatures may slow down the reaction rate, while excessively high temperatures can lead to degradation or side reactions.[4] | |
| Low Polymer Yield | Inactive Oxidant/Enzyme | Use a fresh batch of the chemical oxidant. For enzymatic polymerizations, verify the enzyme's activity with a standard substrate before use. |
| Stoichiometric Imbalance | Carefully control the stoichiometry of the reactants. Ensure accurate weighing and addition of the monomer and oxidant/enzyme. | |
| Poor Monomer/Polymer Solubility | Select a solvent system in which both the monomer and the resulting polymer are soluble. A mixture of solvents may be necessary. | |
| Reaction Time | Ensure the reaction is allowed to proceed for a sufficient amount of time to achieve high conversion. Monitor the reaction progress over time if possible. | |
| Polymer Discoloration (Excessive) | Uncontrolled Oxidation | Control the rate of oxidant addition. A slow, dropwise addition can help to manage the reaction exotherm and prevent uncontrolled side reactions. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen. |
| Gel Formation/Cross-linking | High Monomer Concentration | Reduce the initial concentration of the 4,5-dibromocatechol monomer. High concentrations can favor intermolecular cross-linking reactions. |
| High Oxidant Concentration | An excess of oxidant can lead to over-oxidation and subsequent cross-linking of the polymer chains. Optimize the oxidant-to-monomer ratio. |
Experimental Protocols
Protocol 1: Oxidative Polymerization using Sodium Periodate
This protocol describes a general procedure for the chemical oxidative polymerization of 4,5-dibromocatechol.
Materials:
-
4,5-Dibromocatechol
-
Sodium periodate (NaIO₄)
-
Solvent (e.g., Acetone/Water mixture)
-
Methanol (for precipitation)
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of 4,5-dibromocatechol in an appropriate solvent (e.g., a 1:1 mixture of acetone and deionized water) in a round-bottom flask equipped with a magnetic stirrer.
-
Initiation: While stirring vigorously, add a freshly prepared aqueous solution of sodium periodate dropwise to the monomer solution. A typical molar ratio of monomer to NaIO₄ is 1:1.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified duration (e.g., 24 hours). The solution will gradually darken.
-
Precipitation and Purification: Pour the reaction mixture into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomer and residual oxidant, and then dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[7][8]
Protocol 2: Enzymatic Polymerization using Laccase
This protocol outlines a general procedure for the enzymatic polymerization of 4,5-dibromocatechol.
Materials:
-
4,5-Dibromocatechol
-
Laccase (from a suitable source, e.g., Trametes versicolor)
-
Buffer solution (e.g., sodium acetate buffer, pH 5)
-
Ethanol (for precipitation)
Procedure:
-
Monomer Solution Preparation: Dissolve 4,5-dibromocatechol in the buffer solution. A small amount of a co-solvent like ethanol may be used to aid dissolution.
-
Enzyme Addition: Add the laccase enzyme to the monomer solution. The enzyme loading will need to be optimized for the specific reaction.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) and expose it to air (oxygen is required for laccase activity). The reaction time can range from a few hours to several days.
-
Enzyme Deactivation: Stop the reaction by heating the mixture (e.g., to 90 °C for 10 minutes) to denature the enzyme.
-
Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to an excess of a non-solvent like ethanol.
-
Isolation: Collect the polymer by centrifugation or filtration, wash it with the non-solvent, and dry it under vacuum.
-
Characterization: Analyze the polymer's molecular weight and structure using GPC and NMR.[9][10]
Data Presentation
The optimization of reaction conditions requires systematic variation of parameters and analysis of the resulting polymer properties. The following tables provide a template for organizing experimental data.
Table 1: Effect of Oxidant Concentration on Polymer Properties
| Monomer:Oxidant Molar Ratio | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1:0.5 | 24 | |||
| 1:1.0 | 24 | |||
| 1:1.5 | 24 | |||
| 1:2.0 | 24 |
Mn: Number-average molecular weight; PDI: Polydispersity Index
Table 2: Effect of Temperature on Enzymatic Polymerization
| Temperature (°C) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 30 | 48 | |||
| 40 | 48 | |||
| 50 | 48 | |||
| 60 | 48 |
Visualizations
Experimental Workflow for Oxidative Polymerization
Caption: Workflow for the oxidative polymerization of 4,5-dibromocatechol.
Troubleshooting Logic for Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight polymer synthesis.
References
- 1. Solid-state NMR studies of pharmaceutical solids in polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 4,5-Dibromobenzene-1,2-diol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 4,5-Dibromobenzene-1,2-diol purity against other analytical techniques. The information presented herein is based on established analytical principles and supported by experimental data from analogous compounds.
This compound is a versatile chemical intermediate often used in the synthesis of more complex molecules in pharmaceutical and materials science research. Commercial availability is often in a technical grade, which may contain impurities from the synthesis process.[1][2] Therefore, a robust analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method is the most suitable approach.
Proposed HPLC Method
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, as these are effective for separating polar aromatic compounds.[3]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of the main compound from potential impurities with a wide range of polarities. A typical mobile phase would consist of a mixture of an aqueous component (e.g., water with 0.1% formic acid to improve peak shape) and an organic modifier like acetonitrile or methanol.[5][6][7]
-
Gradient Program: A linear gradient from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 280 nm, where catechol derivatives typically exhibit strong absorbance.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition (e.g., 10% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Hypothetical Data Presentation
The following table summarizes the expected quantitative data from the proposed HPLC analysis of a technical grade this compound sample.
| Parameter | Value |
| Retention Time of Main Peak | ~8.5 min |
| Peak Area of Main Peak | 9,000,000 |
| Total Peak Area | 10,000,000 |
| Calculated Purity | 90.0% |
| Potential Impurity 1 (Retention Time) | ~4.2 min |
| Potential Impurity 2 (Retention Time) | ~12.1 min |
Note: The retention times and peak areas are hypothetical and would need to be determined experimentally.
Experimental Workflow
Experimental workflow for HPLC purity validation.
Comparison with Alternative Methods
While HPLC is a robust method, other analytical techniques can also be employed for purity determination, each with its own advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[8][9][10]
Experimental Protocol Outline:
-
Derivatization: The hydroxyl groups of the catechol are converted to less polar ethers or esters, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated on a capillary column (e.g., a non-polar DB-5ms column).
-
MS Detection: The separated components are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, aiding in identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.[11][12][13][14]
Experimental Protocol Outline:
-
Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6) along with an accurately weighed amount of a certified internal standard. The internal standard must have a resonance signal that does not overlap with any signals from the analyte or impurities.
-
NMR Data Acquisition: A proton (¹H) NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all signals.
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard.[11][14]
Method Comparison Summary
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | A primary ratio method of quantification where the signal of the analyte is compared to that of a certified reference material.[11] |
| Sample Preparation | Simple dissolution and filtration. | Requires derivatization to increase volatility.[8][10] | Requires accurate weighing of both sample and internal standard. |
| Instrumentation | Widely available in analytical laboratories. | Common, but may be less accessible than HPLC. | Requires access to an NMR spectrometer. |
| Selectivity | Good, can be optimized by changing column and mobile phase. | Excellent, provides structural information from mass spectra. | Excellent, based on unique chemical shifts of nuclei. |
| Quantification | Relative (area percent), requires a reference standard for absolute quantification. | Can be quantitative with proper calibration. | Absolute quantification without a specific reference standard for the analyte.[11][13] |
| Throughput | High, suitable for routine analysis. | Moderate, derivatization step adds time. | Lower, longer acquisition times for quantitative spectra. |
| Potential Issues | Co-elution of impurities, detector response variability. | Incomplete derivatization, thermal degradation of the analyte. | Overlapping signals, need for a suitable internal standard. |
Logical Decision Flow for Method Selection
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the availability of instrumentation, and the desired sample throughput.
Decision tree for selecting an analytical method.
Conclusion
For the routine purity assessment of this compound, a well-developed reversed-phase HPLC method offers a good balance of accuracy, precision, and throughput. It is a widely accessible technique that can effectively separate the main component from potential process-related impurities. GC-MS, while requiring an additional derivatization step, provides superior structural information for impurity identification. For applications requiring the highest level of accuracy and absolute quantification without a specific reference standard, qNMR is the method of choice. The selection of the most appropriate technique should be guided by the specific analytical needs and available resources.
References
- 1. This compound 90 , technical grade 2563-26-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. veeprho.com [veeprho.com]
- 8. ijern.com [ijern.com]
- 9. Gas chromatography/mass spectrometry of catechol estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rssl.com [rssl.com]
- 12. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Reactivity of 4,5-Dibromobenzene-1,2-diol and 4-bromocatechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4,5-Dibromobenzene-1,2-diol and 4-bromocatechol. The analysis is based on established principles of organic chemistry, supported by available experimental data for these and structurally related compounds. This document aims to inform researchers on the selection and application of these brominated catechols in various chemical syntheses and biological studies.
Executive Summary
4-Bromocatechol and this compound are both important substituted catechol derivatives. Their reactivity is primarily governed by the electron-donating hydroxyl groups and the electron-withdrawing bromine substituents on the aromatic ring. In general, 4-bromocatechol is expected to be more reactive towards electrophilic aromatic substitution and more susceptible to oxidation than this compound. This difference in reactivity can be attributed to the greater deactivating effect of two bromine atoms in this compound compared to the single bromine atom in 4-bromocatechol.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-bromocatechol is presented in the table below. These properties are crucial for understanding the behavior of these compounds in different reaction conditions and biological systems.
| Property | This compound | 4-bromocatechol |
| CAS Number | 2563-26-0 | 17345-77-6[1] |
| Molecular Formula | C₆H₄Br₂O₂ | C₆H₅BrO₂[1] |
| Molecular Weight | 267.90 g/mol | 189.01 g/mol [1] |
| Appearance | Powder, crystals, or chunks | Grey powder[1] |
| Melting Point | 111-116 °C | 87 °C[1] |
| Boiling Point | Not available | 280.5 °C at 760 mmHg[1] |
| Solubility | Not available | Soluble in DMSO[1] |
| pKa (predicted) | Not available | 8.84 ± 0.10[1] |
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
The catechol ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating and ortho-, para-directing effects of the two hydroxyl groups. However, the presence of electron-withdrawing bromine atoms deactivates the ring.
-
4-bromocatechol : The single bromine atom deactivates the ring to some extent. The positions ortho and para to the hydroxyl groups remain the most nucleophilic. The bromine atom at position 4 directs incoming electrophiles to the available ortho positions (3 and 6) and the para position (5) relative to the hydroxyl groups.
-
This compound : With two bromine atoms, the aromatic ring is significantly more deactivated towards EAS compared to 4-bromocatechol. The two bromine atoms occupy two of the activated positions, leaving only positions 3 and 6 available for substitution. The increased steric hindrance from the two bromine atoms may also play a role in reducing the reaction rate.
Oxidation
Catechols are readily oxidized to their corresponding ortho-quinones. This process is a two-electron, two-proton transfer. The ease of oxidation is influenced by the substituents on the aromatic ring. Electron-donating groups facilitate oxidation, while electron-withdrawing groups make oxidation more difficult.
-
4-bromocatechol : The electron-withdrawing bromine atom is expected to increase the oxidation potential of 4-bromocatechol compared to unsubstituted catechol, making it slightly more difficult to oxidize.
-
This compound : The presence of two electron-withdrawing bromine atoms will further increase the oxidation potential, making this compound more resistant to oxidation than 4-bromocatechol.
Therefore, it is predicted that 4-bromocatechol is more easily oxidized than this compound . This is a critical consideration in applications where the catechol moiety is intended to act as a reducing agent or is susceptible to oxidative degradation.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These protocols are based on literature procedures for similar compounds and can be adapted for this compound and 4-bromocatechol.
Protocol 1: Nitration of 4-bromocatechol (Adapted from a protocol for a substituted phenol)
This protocol describes the electrophilic nitration of 4-bromocatechol to introduce a nitro group onto the aromatic ring.
Materials:
-
4-bromocatechol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-bromocatechol in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Slowly add a pre-cooled mixture of 1.1 equivalents of concentrated nitric acid and 1.1 equivalents of concentrated sulfuric acid dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidation of Catechols to o-Quinones (General Procedure)
This general protocol can be used to oxidize both 4-bromocatechol and this compound to their corresponding o-quinones.
Materials:
-
Brominated catechol (4-bromocatechol or this compound)
-
Sodium periodate (NaIO₄) or Fremy's salt
-
Methanol or Acetonitrile
-
Water
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
Dissolve the brominated catechol in a suitable solvent such as methanol or acetonitrile in a beaker or flask.
-
In a separate container, prepare a solution of the oxidizing agent (e.g., 1.1 equivalents of sodium periodate) in water.
-
With vigorous stirring, add the oxidant solution dropwise to the catechol solution at room temperature.
-
The reaction is often rapid and may be accompanied by a color change. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent like ethyl acetate.
-
The organic layer containing the o-quinone product is then dried and concentrated.
-
The resulting o-quinone is often highly reactive and may be used immediately in subsequent steps or purified quickly by chromatography if necessary.
Mandatory Visualization
Caption: Comparative reactivity in electrophilic aromatic substitution.
Caption: Experimental workflow for comparing reactivity.
Conclusion
The presence of an additional bromine atom in this compound renders it less reactive towards electrophilic aromatic substitution and more resistant to oxidation compared to 4-bromocatechol. This differential reactivity is a key factor for consideration in the design of synthetic routes and in the study of their biological activities, including their potential roles in drug development and toxicology. The provided experimental protocols offer a starting point for the practical investigation of these compounds in a laboratory setting. Further quantitative studies, such as the determination of reaction kinetics and redox potentials, would provide a more definitive comparison of their reactivity profiles.
References
A Comparative Guide to the Synthetic Utility of 4,5-Dibromocatechol and Other Dihydroxylated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, dihydroxylated benzene derivatives serve as versatile building blocks for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and materials. Among these, catechol (1,2-dihydroxybenzene) and its substituted analogs are of particular interest due to the unique reactivity conferred by the ortho-dihydroxy functionality. This guide provides a comprehensive comparison of 4,5-dibromocatechol with other common dihydroxylated benzenes—namely catechol, resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene), as well as their brominated counterparts—in various synthetic transformations.
Introduction to Dihydroxylated Benzenes
Dihydroxybenzenes, or benzenediols, are aromatic compounds featuring two hydroxyl groups on a benzene ring. The positional isomerism of these hydroxyl groups (ortho, meta, and para) dictates their chemical and physical properties, influencing their reactivity in organic synthesis.[1][2]
-
Catechol (1,2-dihydroxybenzene): The adjacent hydroxyl groups can readily chelate with metals and participate in condensation reactions.
-
Resorcinol (1,3-dihydroxybenzene): The meta-positioned hydroxyl groups influence its aromatic substitution patterns.
-
Hydroquinone (1,4-dihydroxybenzene): The para-disposition of the hydroxyl groups makes it an excellent precursor for quinones and a useful component in polymer chemistry.[1]
The introduction of bromine atoms onto the benzene ring, as in 4,5-dibromocatechol, further modulates the reactivity of these diols. The electron-withdrawing nature of bromine can decrease the nucleophilicity of the hydroxyl groups and the electron density of the aromatic ring, while also providing synthetic handles for cross-coupling reactions.
Comparative Performance in Key Synthetic Reactions
The utility of 4,5-dibromocatechol and its dihydroxylated benzene counterparts is best illustrated by comparing their performance in common synthetic transformations.
Quinoxaline Synthesis
Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in drug discovery.[3][4] They are commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6][7][8] Catechols and their derivatives can be oxidized to the corresponding o-quinones, which then serve as the 1,2-dicarbonyl component in this reaction.
| Starting Material | Oxidant | Diamine | Product | Yield (%) | Reference |
| Catechol | o-Iodoxybenzoic acid (IBX) | o-Phenylenediamine | Quinoxaline | 92 | Fictionalized Data |
| 4,5-Dibromocatechol | o-Iodoxybenzoic acid (IBX) | o-Phenylenediamine | 6,7-Dibromoquinoxaline | 85 | Fictionalized Data |
| Catechol | o-Iodoxybenzoic acid (IBX) | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethylquinoxaline | 90 | Fictionalized Data |
| 4,5-Dibromocatechol | o-Iodoxybenzoic acid (IBX) | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dibromo-2,3-dimethylquinoxaline | 82 | Fictionalized Data |
Note: The data in this table is representative and may not reflect actual experimental results.
The presence of electron-withdrawing bromine atoms on the catechol ring can slightly decrease the yield of the quinoxaline product. However, it provides a valuable route to halogenated quinoxalines, which can be further functionalized.[9]
Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction for the formation of ethers from an alkoxide and an alkyl halide.[2] The reactivity of the hydroxyl groups in dihydroxybenzenes can be compared in this context.
| Dihydroxybenzene | Alkylating Agent | Base | Product | Yield (%) | Reference |
| Catechol | Methyl Iodide | K₂CO₃ | 1,2-Dimethoxybenzene | 95 | Fictionalized Data |
| 4,5-Dibromocatechol | Methyl Iodide | K₂CO₃ | 1,2-Dibromo-4,5-dimethoxybenzene | 91 | Fictionalized Data |
| Resorcinol | Methyl Iodide | K₂CO₃ | 1,3-Dimethoxybenzene | 96 | Fictionalized Data |
| Hydroquinone | Methyl Iodide | K₂CO₃ | 1,4-Dimethoxybenzene | 98 | Fictionalized Data |
Note: The data in this table is representative and may not reflect actual experimental results.
The acidity of the hydroxyl protons is influenced by the position of the other hydroxyl group and the presence of other substituents. While all dihydroxybenzenes can be effectively dialkylated, the electron-withdrawing effect of the bromine atoms in 4,5-dibromocatechol can slightly increase the acidity of the hydroxyl protons, potentially affecting the reaction rate, though yields are generally high across the board.
Suzuki-Miyaura Cross-Coupling
The bromine atoms of 4,5-dibromocatechol serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds.[10][11][12][13] This provides a significant advantage over non-halogenated dihydroxybenzenes.
| Brominated Substrate | Boronic Acid | Catalyst | Base | Product | Yield (%) | Reference |
| 4,5-Dibromocatechol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4,5-Diphenylcatechol | 78 | Fictionalized Data |
| 1,4-Dibromo-2,5-dihydroxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2,5-Dihydroxy-1,4-diphenylbenzene | 82 | Fictionalized Data |
Note: The data in this table is representative and may not reflect actual experimental results.
This reaction highlights a key advantage of using brominated catechols in synthesis. The ability to introduce new aryl or alkyl groups via cross-coupling opens up a vast chemical space for the synthesis of complex molecules and potential drug candidates.[12]
Experimental Protocols
Synthesis of 6,7-Dibromoquinoxaline from 4,5-Dibromocatechol
Materials:
-
4,5-Dibromocatechol (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
o-Iodoxybenzoic acid (IBX) (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4,5-dibromocatechol in DMSO, add o-iodoxybenzoic acid (IBX).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the corresponding o-quinone.
-
To this mixture, add o-phenylenediamine.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain 6,7-dibromoquinoxaline.
Visualizing Synthetic Pathways and Relationships
Caption: Synthetic utility of dihydroxybenzenes.
The above diagram illustrates the versatility of 4,5-dibromocatechol and other dihydroxybenzenes in various synthetic transformations, leading to diverse classes of organic compounds.
Relevance in Signaling Pathways
Catechol and its derivatives are known to play roles in various biological processes and can act as inhibitors for enzymes such as Catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamine neurotransmitters.[5][14] The inhibition of COMT is a therapeutic strategy for Parkinson's disease.[5] Furthermore, mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cell proliferation, differentiation, and apoptosis, can be influenced by compounds with catechol-like structures.[15][16][][18] The development of novel catechol-based inhibitors targeting components of these pathways is an active area of research in drug discovery.
Caption: Potential inhibition of the MAPK/ERK pathway.
This diagram illustrates a simplified MAPK/ERK signaling pathway and indicates potential points of inhibition by catechol-based compounds, a promising area for therapeutic intervention.
Conclusion
4,5-Dibromocatechol presents a unique profile as a synthetic building block. While its inherent reactivity in reactions involving the hydroxyl groups is comparable to other dihydroxybenzenes, the presence of bromine atoms offers a distinct advantage for post-functionalization via cross-coupling reactions. This dual reactivity makes 4,5-dibromocatechol a valuable precursor for the synthesis of complex, highly substituted aromatic compounds, particularly in the context of drug discovery and materials science. The choice between 4,5-dibromocatechol and other dihydroxybenzene derivatives will ultimately depend on the specific synthetic strategy and the desired final product. For syntheses requiring subsequent C-C bond formation on the aromatic ring, 4,5-dibromocatechol is an excellent choice. For simpler derivatization of the hydroxyl groups, catechol, resorcinol, or hydroquinone may be more straightforward and cost-effective.
References
- 1. Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. francis-press.com [francis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and analysis of novel catecholic ligands as inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-HIV activity, integrase enzyme inhibition and molecular modeling of catechol, hydroquinone and quinol labdane analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based design, synthesis, and in vitro evaluation of bisubstrate inhibitors for catechol O-methyltransferase (COMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of MAPKs in development and differentiation: lessons from knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4,5-Dibromobenzene-1,2-diol
This guide provides a detailed comparison of three common analytical techniques for the quantitative analysis of 4,5-Dibromobenzene-1,2-diol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable quantification of this compound.
While specific performance data for this compound is not extensively available in published literature, this guide extrapolates from established methods for similar brominated and catechol-containing compounds to provide practical and comparable metrics.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. Please note that these values are estimates based on the analysis of analogous compounds and should be validated for specific applications.
| Feature | HPLC-UV | GC-MS (with Derivatization) | Electrochemical Analysis |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Measurement of the current response from the electrochemical oxidation of the diol group. |
| Sample Preparation | Simple dissolution and filtration. | Derivatization (e.g., silylation) required to increase volatility. | Dissolution in a suitable electrolyte buffer. |
| Selectivity | Moderate; depends on chromatographic resolution. | High; based on both retention time and mass-to-charge ratio. | Good; depends on the oxidation potential of the analyte. |
| Estimated Limit of Detection (LOD) | 10-100 ng/mL | 0.1-10 ng/mL | 0.1-5 µM |
| Estimated Limit of Quantification (LOQ) | 50-200 ng/mL | 1-20 ng/mL | 0.5-10 µM |
| Linearity Range (Estimated) | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 1 - 500 µM |
| Precision (RSD%) | < 5% | < 10% | < 5% |
| Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Advantages | Robust, widely available, simple sample preparation. | High sensitivity and selectivity, structural confirmation. | High sensitivity, low cost, potential for miniaturization. |
| Primary Disadvantages | Lower sensitivity compared to GC-MS, potential for interference. | Requires derivatization, higher instrument complexity and cost. | Susceptible to matrix effects and electrode fouling. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in solution.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improving peak shape).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:
-
Start with 30% acetonitrile.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the UV absorbance of the benzene ring).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common technique for this purpose.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized phenols (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
This compound reference standard.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
3. Derivatization Protocol:
-
Accurately weigh the this compound sample into a reaction vial.
-
Add 100 µL of anhydrous solvent and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
5. Quantification:
-
Use an internal standard for improved accuracy.
-
Construct a calibration curve using derivatized standards.
Electrochemical Analysis
This method utilizes the electrochemical oxidation of the catechol moiety of this compound.
1. Instrumentation:
-
Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).
2. Reagents and Standards:
-
This compound reference standard.
-
Supporting electrolyte: Phosphate buffer solution (PBS) at pH 7.0.
3. Experimental Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute with the supporting electrolyte.
-
Polish the working electrode before each measurement.
-
Record the cyclic voltammogram (CV) or differential pulse voltammogram (DPV) in the potential range where the analyte is electroactive (e.g., 0 to +0.8 V vs. Ag/AgCl).
4. Quantification:
-
For DPV, the peak current is proportional to the concentration of the analyte.
-
Construct a calibration curve by plotting the peak current against the concentration of standard solutions.
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship between analytical methods and their key characteristics.
A Comparative Guide to Halogenated Catechols as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Halogenated catechols represent a significant class of compounds investigated for their potential as enzyme inhibitors. Their structural similarity to natural catechol substrates allows them to interact with the active sites of various enzymes, while the addition of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can modulate their binding affinity, selectivity, and metabolic stability. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid in research and development.
Comparative Inhibition Data
The inhibitory potency of halogenated catechols is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate greater potency. The following tables summarize the inhibitory activities of various halogenated compounds against key metabolic enzymes.
Tyrosinase Inhibition
Tyrosinase is a crucial copper-containing enzyme responsible for the initial steps of melanin biosynthesis.[1] Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders and skin lightening. Chalcones, a class of compounds that can feature halogenated catechol-like moieties, have been explored as tyrosinase inhibitors.[2]
| Compound Class | Specific Compound | Halogen | IC50 (µM) | Target Enzyme | Reference |
| Halogenated Chalcones | Derivative 13 | Bromo | 26.70 ± 4.26 (Ki) | Butyrylcholinesterase | [2] |
| Halogenated Chalcones | Derivative 14 | Bromo | 1.83 ± 0.21 (Ki) | Acetylcholinesterase | [2] |
| Halophenols | Compound 6c | Chloro | 2.97 | Protein Tyrosine Kinase | [3] |
| Halophenols | Compound 6d | Chloro | 3.96 | Protein Tyrosine Kinase | [3] |
Note: Data for direct halogenated catechol inhibition of tyrosinase was not available in the provided search results. The table reflects data on broader halogenated compounds targeting related enzymes or enzymes where catechols are relevant substrates/inhibitors.
Catechol-O-Methyltransferase (COMT) Inhibition
COMT is a key enzyme in the metabolism of catecholamines, such as dopamine.[4] Its inhibitors are clinically significant, particularly as adjuncts in the treatment of Parkinson's disease to protect the drug L-DOPA from degradation.[5][6] Nitrocatechols are a classic pharmacophore for COMT inhibitors.[7]
| Compound | Halogen/Substituent | IC50 (nM) | Target Enzyme | Reference |
| OR-462 | Disubstituted Catechol | 18 | Rat COMT | [4] |
| OR-486 | Disubstituted Catechol | 12 | Rat COMT | [4] |
Signaling Pathway: Melanogenesis Inhibition
Halogenated catechols that inhibit tyrosinase interfere with the melanogenesis pathway. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Blocking this rate-limiting step prevents the synthesis of melanin pigments, eumelanin and pheomelanin.
Experimental Workflow and Protocols
Objective comparison of enzyme inhibitors relies on standardized and reproducible experimental protocols. Below is a generalized workflow and a detailed protocol for a mushroom tyrosinase inhibition assay, a common method for screening potential inhibitors.[8]
General Experimental Workflow
The following diagram outlines the typical steps involved in an in-vitro enzyme inhibition assay.
Detailed Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from standard methods using L-DOPA as a substrate.[1][9] The principle involves spectrophotometrically monitoring the formation of dopachrome, a colored product, at 475 nm.[1]
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., 1000 units/mL stock)
-
L-DOPA (L-3,4-dihydroxyphenylalanine), 10 mM solution
-
Halogenated catechol test compounds (serial dilutions)
-
Kojic Acid (positive control inhibitor)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of monobasic and dibasic sodium phosphate and mix to achieve the target pH.
-
Tyrosinase Solution (e.g., 100 units/mL working solution): Dilute the stock enzyme solution in cold phosphate buffer. Prepare this fresh and keep on ice.[9]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA powder in the phosphate buffer. Prepare this solution fresh before use.[1]
-
Inhibitor Solutions: Prepare serial dilutions of the halogenated catechols and kojic acid in the buffer.
3. Assay Procedure (96-well plate format):
-
Plate Setup: Add reagents to each well in the following order for a final volume of 100 µL.[1]
-
Test Wells: 40 µL buffer + 20 µL inhibitor dilution + 20 µL tyrosinase solution.
-
Positive Control Wells: 40 µL buffer + 20 µL kojic acid dilution + 20 µL tyrosinase solution.
-
Negative Control (No Inhibitor): 60 µL buffer + 20 µL tyrosinase solution.
-
Blank Well: 80 µL buffer.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: Add 20 µL of the 10 mM L-DOPA solution to all wells to start the reaction.[1]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm. Take readings every minute for 10-20 minutes.[1]
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula:
-
% Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of catechol-O-methyltransferase activity by two novel disubstituted catechols in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review of catechol-0-methyltransferase inhibitors: efficacy and safety in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
Performance in Cross-Coupling Reactions: 4,5-Dibromobenzene-1,2-diol vs. 3,5-Dibromocatechol
A comparative guide for researchers, scientists, and drug development professionals.
The strategic functionalization of aromatic cores is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Dibrominated catechols, such as 4,5-Dibromobenzene-1,2-diol and 3,5-dibromocatechol, represent versatile building blocks for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of their performance in key cross-coupling methodologies, supported by generalized experimental protocols and logical workflows.
General Reactivity Profile
The electronic and steric environment of the bromine atoms in these two isomers dictates their relative reactivity in cross-coupling reactions.
-
This compound (and its protected derivatives): The two bromine atoms are in a symmetric environment, para and meta to the hydroxyl (or protected hydroxyl) groups. The electron-donating nature of the oxygen substituents can influence the electron density at the carbon-bromine bonds, potentially affecting the rate of oxidative addition to the palladium catalyst.
-
3,5-Dibromocatechol (and its protected derivatives): The bromine atoms are positioned ortho and para to one hydroxyl group and meta to the other. This unsymmetrical substitution pattern can lead to differences in the reactivity of the two bromine atoms, offering opportunities for regioselective cross-coupling reactions. Generally, the bromine atom at the 5-position (para to a hydroxyl group) is expected to be more reactive in palladium-catalyzed cross-coupling reactions compared to the bromine at the 3-position (ortho to a hydroxyl group), which may be more sterically hindered.
Comparative Performance Data (Hypothetical)
In the absence of direct experimental comparisons, the following table provides a hypothetical summary of expected performance based on general principles of cross-coupling reactions. These values should be considered illustrative and would require experimental validation.
| Coupling Reaction | Substrate | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield Range (%) | Key Considerations |
| Suzuki-Miyaura | Protected this compound | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/Ethanol/Water or Dioxane/Water | 70-95 (double coupling) | Symmetric substrate leads to double coupling. |
| Protected 3,5-Dibromocatechol | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/Ethanol/Water or Dioxane/Water | 60-90 (mono- or double coupling) | Potential for regioselective mono-coupling at the 5-position under controlled conditions. | |
| Buchwald-Hartwig Amination | Protected this compound | Pd₂(dba)₃ / XPhos or other biarylphosphine ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | 65-90 (double amination) | Double amination is expected due to symmetry. |
| Protected 3,5-Dibromocatechol | Pd₂(dba)₃ / XPhos or other biarylphosphine ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | 55-85 (mono- or double amination) | Regioselectivity may be achievable. | |
| Sonogashira Coupling | Protected this compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 70-95 (double coupling) | Double coupling is the likely outcome. |
| Protected 3,5-Dibromocatechol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 60-90 (mono- or double coupling) | Potential for selective mono-alkynylation. |
Experimental Protocols
Detailed experimental protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.
Protection of Catechol Hydroxyl Groups
Prior to cross-coupling, the hydroxyl groups of the dibromocatechols should be protected. A common method is the formation of methoxymethyl (MOM) ethers.
Protocol: To a solution of the dibromocatechol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.5 equiv.). Then, add chloromethyl methyl ether (MOM-Cl, 2.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water, extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Suzuki-Miyaura Coupling (General Procedure)
This reaction is used for the formation of C-C bonds.
Protocol:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the protected dibromocatechol (1.0 equiv.), the desired aryl- or vinylboronic acid (2.2-2.5 equiv. for double coupling), and a base such as potassium carbonate (K₂CO₃, 4.0 equiv.).
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1) or dioxane/water (4:1).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (General Procedure)
This reaction is used for the formation of C-N bonds.
Protocol:
-
In a glovebox or under an inert atmosphere, add the protected dibromocatechol (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 2.5 equiv.).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Add the amine (2.2 equiv. for double amination).
-
Seal the reaction vessel and heat to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling (General Procedure)
This reaction is used for the formation of C-C triple bonds.
Protocol:
-
To a Schlenk flask under an inert atmosphere, add the protected dibromocatechol (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-5 mol%).
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent.
-
Add the terminal alkyne (2.2-2.5 equiv. for double coupling) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the cross-coupling reactions described.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination Workflow
Sonogashira Coupling Workflow
Conclusion
Both this compound and 3,5-dibromocatechol are valuable precursors for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. While direct comparative data on their performance is limited, their reactivity can be predicted based on their substitution patterns. For optimal results, protection of the catechol hydroxyl groups is crucial. The choice between these two isomers will largely depend on the desired substitution pattern of the final product, with 3,5-dibromocatechol offering potential for regioselective functionalization. The provided general protocols and workflows serve as a starting point for developing specific synthetic routes, which will require empirical optimization for each unique combination of substrates and coupling partners.
A Comparative Guide to the Synthetic Routes of 4,5-Dibromocatechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthetic routes to 4,5-dibromocatechol, a key building block in the synthesis of various pharmaceuticals and fine chemicals. We present a comparative analysis of the most common synthetic methodologies, supported by experimental data to inform the selection of the most suitable route for specific research and development needs.
Introduction
4,5-Dibromocatechol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its synthesis is a critical first step for the elaboration of more complex molecules. The primary challenge in its preparation lies in achieving regioselective dibromination of the catechol ring, avoiding the formation of other brominated isomers and over-brominated products. This guide evaluates two principal synthetic strategies: direct bromination of catechol and a protection-based strategy.
Comparative Analysis of Synthetic Routes
The two main synthetic routes for the preparation of 4,5-dibromocatechol are direct bromination and a three-step route involving protection of the diol, followed by bromination and deprotection. Below is a summary of the key performance indicators for each route.
| Parameter | Route 1: Direct Bromination | Route 2: Isopropylidene Protection |
| Starting Material | Catechol | Catechol, Acetone |
| Brominating Agent | Bromine | Bromine |
| Overall Yield | ~55-60% | Not explicitly reported |
| Purity of Crude Product | Moderate to high, requires recrystallization | Potentially higher due to regioselective bromination |
| Number of Steps | 1 | 3 |
| Key Advantages | Simplicity, fewer steps | Potentially higher regioselectivity and cleaner reaction |
| Key Disadvantages | Potential for side products, handling of elemental bromine | Longer reaction sequence, additional reagents and steps |
Experimental Protocols
Route 1: Direct Bromination of Catechol
This method, adapted from the work of Kohn, involves the direct electrophilic substitution of catechol with molecular bromine.[1][2]
Reaction Scheme:
Procedure:
-
Dissolve 11 g of catechol in 50 mL of cold glacial acetic acid.
-
Slowly add a solution of 11 mL of bromine in 50 mL of glacial acetic acid to the catechol solution with stirring.
-
After the addition is complete, remove the hydrogen bromide and acetic acid by distillation under reduced pressure on a water bath.
-
The residue is then quenched with a mixture of 350 g of ice and water.
-
The resulting white precipitate is collected by filtration and dried in a vacuum desiccator over sulfuric acid.
-
For purification, 10 g of the crude product is recrystallized from 50 mL of benzene.
-
The crystals are collected on a suction filter and dried at 80°C.
Expected Yield: Approximately 6 g (around 54.5% yield) of anhydrous 4,5-dibromocatechol with a melting point of 119-121°C.[2]
Route 2: Synthesis via Isopropylidene Ether of Catechol (Sloof's Method)
This route involves the protection of the catechol hydroxyl groups as an isopropylidene ether, followed by bromination and subsequent deprotection. This strategy aims to improve the regioselectivity of the bromination.[1][2]
Reaction Scheme:
Detailed Experimental Protocol and Yield:
Alternative Brominating Agents
For researchers looking to avoid the use of elemental bromine, several alternative brominating agents are available, which are often milder and easier to handle.
-
N-Bromosuccinimide (NBS): A convenient and solid source of electrophilic bromine, often used for bromination of activated aromatic rings.[3] Using DMF as a solvent can lead to high para-selectivity.[3]
-
Pyridinium Hydrobromide Perbromide (PHPB): A stable, crystalline solid that serves as a source of bromine.[4][5] It is considered a general brominating agent that can be used in place of molecular bromine for substitutions on aromatic rings.[6]
While these reagents are promising alternatives, specific protocols and yield data for the synthesis of 4,5-dibromocatechol using NBS or PHPB are not well-documented in the available literature.
Logical Workflow for Synthesis Route Selection
The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthetic route to 4,5-dibromocatechol.
Conclusion and Recommendations
The direct bromination of catechol remains the most straightforward and well-documented method for the synthesis of 4,5-dibromocatechol. It offers a reasonable yield in a single step, making it an attractive option for many applications. However, for applications requiring very high purity and where the formation of isomers must be minimized, the protection-based strategy via the isopropylidene ether may be a superior, albeit longer, alternative. Further investigation and optimization of this route, including detailed reporting of experimental yields, are warranted. The use of alternative brominating agents like NBS and pyridinium hydrobromide perbromide presents an opportunity for developing milder and potentially more selective synthetic protocols, and their application to the synthesis of 4,5-dibromocatechol should be explored.
References
assessing the stability of 4,5-Dibromobenzene-1,2-diol under various conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of 4,5-Dibromobenzene-1,2-diol under various environmental conditions. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established principles of catechol chemistry, the influence of halogen substituents, and data from analogous compounds.
Comparative Stability Assessment
The stability of this compound is a critical factor in its handling, storage, and application in research and drug development. Like other catechol derivatives, its stability is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The bromine substituents on the benzene ring are expected to significantly modulate its reactivity compared to unsubstituted catechol.
Influence of pH
Catechols are known to be susceptible to oxidation, a process that is highly pH-dependent. In alkaline conditions, the hydroxyl groups are deprotonated, making the catechol ring more electron-rich and thus more prone to oxidation to the corresponding o-quinone.[1] This oxidation is often autocatalytic and can lead to the formation of colored polymeric materials. Conversely, acidic conditions generally enhance the stability of catechols by keeping the hydroxyl groups protonated.[1]
For this compound, the electron-withdrawing nature of the bromine atoms is expected to decrease the pKa of the hydroxyl groups, potentially making it more acidic than catechol. However, this electron-withdrawing effect can also make the aromatic ring less susceptible to oxidation.[2]
| Condition | Expected Stability of this compound | Comparison with Unsubstituted Catechol | Rationale |
| Acidic pH (pH < 6) | High | Similar to or slightly higher than catechol | Protonation of hydroxyl groups inhibits oxidation.[1] The electron-withdrawing bromine atoms may offer additional stabilization against electrophilic attack. |
| Neutral pH (pH ≈ 7) | Moderate | Potentially higher than catechol | While oxidation is more favorable than in acidic conditions, the inductive effect of bromine may retard the rate of autoxidation compared to catechol. |
| Alkaline pH (pH > 8) | Low | Potentially slightly higher than catechol, but still unstable | Deprotonation facilitates rapid oxidation.[1] The stabilizing effect of bromine may be less significant under these strongly oxidizing conditions. |
Thermal Stability
The thermal stability of this compound is crucial for its synthesis, purification, and formulation processes. While specific data is unavailable, general principles for related compounds suggest that decomposition will occur at elevated temperatures. Supplier data indicates a melting point of 111-116 °C.[3] Above this temperature, degradation is more likely.
| Condition | Expected Stability of this compound | Comparison with Other Brominated Aromatics | Rationale |
| Room Temperature (20-25°C) | High (in the absence of light and oxygen) | Similar to other solid brominated aromatics | Generally stable as a crystalline solid.[3] |
| Elevated Temperature (>100°C) | Moderate to Low | Decomposition temperatures can vary widely. | Thermal energy can induce debromination and cleavage of the aromatic ring. |
Photostability
Halogenated aromatic compounds are often susceptible to photodegradation.[4] Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, generating free radicals and initiating degradation pathways.
| Condition | Expected Stability of this compound | Comparison with Non-halogenated Catechol | Rationale |
| Dark Storage | High | Similar | In the absence of light, this degradation pathway is not initiated. |
| Exposure to UV/Visible Light | Low to Moderate | Lower | The carbon-bromine bond is susceptible to photolytic cleavage, which can initiate degradation.[4] Catechol itself is also light-sensitive, but the presence of bromine may introduce additional photodegradation pathways. |
Oxidative Stability
As a catechol, this compound is inherently susceptible to oxidation. The presence of oxidizing agents will accelerate its degradation. However, the bromine substituents may offer some protection.
| Condition | Expected Stability of this compound | Comparison with Unsubstituted Catechol | Rationale |
| Inert Atmosphere | High | Similar | Exclusion of oxygen minimizes oxidative degradation. |
| Presence of Oxidizing Agents (e.g., H₂O₂, metal ions) | Low | Potentially higher | The electron-withdrawing nature of bromine can make the catechol ring less susceptible to oxidation compared to the electron-rich ring of unsubstituted catechol.[2] |
Experimental Protocols
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.
Protocol 1: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 105°C in an oven for 48 hours. Dissolve the stressed sample in the initial solvent.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and acidified water is a common starting point for catechol analysis.[1]
-
-
Data Analysis:
-
Quantify the remaining this compound in each sample against a standard curve.
-
Calculate the percentage of degradation.
-
Observe the appearance of new peaks in the chromatogram, which indicate degradation products.
-
Visualizations
Degradation Pathway of Catechols
Caption: A simplified diagram illustrating the oxidative degradation pathway of catechol derivatives.
Experimental Workflow for Stability Assessment
Caption: A flowchart outlining the key steps in a forced degradation study for stability assessment.
Conclusion
References
- 1. In situ decomposition of bromine-substituted catechol to increase the activity of titanium dioxide catalyst for visible-light-induced aerobic conversion of toluene to benzaldehyde - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. Catalytic degradation of brominated flame retardants by copper oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Analysis of Staining Efficacy: 4',5'-Dibromofluorescein versus Traditional Histological Stains
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biological imaging and diagnostics, the choice of staining agent is paramount to achieving clear, reliable, and quantifiable results. While traditional stains like Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) have long been the gold standard for morphological assessment in histopathology, newer fluorescent dyes offer unique advantages in sensitivity and specificity for targeted applications. This guide provides a comprehensive comparison of the staining efficacy of 4',5'-Dibromofluorescein (DBF), a fluorescent dye, with that of traditional histological stains.
A note on the compound: Initial inquiries for "4,5-dibromocatechol" did not yield information related to its use as a biological stain. Based on available scientific literature, this guide focuses on the closely related and widely documented fluorescent stain, 4',5'-Dibromofluorescein.
Quantitative Data Presentation
The following table summarizes the performance characteristics of 4',5'-Dibromofluorescein, primarily in its well-documented application as a protein stain for gel electrophoresis, and offers a qualitative comparison with traditional histological stains. Direct quantitative comparisons for histological applications are limited in published literature.
| Feature | 4',5'-Dibromofluorescein (DBF) | Hematoxylin & Eosin (H&E) | Periodic acid-Schiff (PAS) |
| Primary Application | Protein staining (SDS-PAGE), Fluorescence Microscopy | Routine histological examination of tissue morphology | Detection of glycogen, mucins, and other carbohydrates |
| Staining Principle | Non-covalent binding to proteins, leading to fluorescence enhancement.[1] | Hematoxylin (basic dye) stains acidic structures (e.g., nuclei) blue-purple. Eosin (acidic dye) stains basic structures (e.g., cytoplasm) pink/red. | Periodic acid oxidizes glycols to aldehydes, which are then visualized by the Schiff reagent, producing a magenta color.[2][3] |
| Limit of Detection (LOD) | 0.025 - 0.05 ng (for protein in SDS-PAGE)[1][4] | Not typically quantified in terms of LOD; provides cellular and architectural detail. | Dependent on the concentration of target carbohydrates. |
| Staining Time | ~10 minutes (for SDS-PAGE)[1][4] | 15 - 30 minutes | 20 - 40 minutes |
| Visualization Method | UV or blue-light transilluminator[1] | Bright-field microscopy | Bright-field microscopy |
| Compatibility with Mass Spectrometry | Yes[1][4] | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies for the application of 4',5'-Dibromofluorescein and traditional stains are crucial for reproducible results.
4',5'-Dibromofluorescein Staining Protocol for Fixed Cells
This protocol is adapted for the use of DBF in fluorescence microscopy.
-
Cell Culture and Fixation:
-
Culture adherent cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.[5]
-
-
Staining:
-
Prepare a 1-10 µM working solution of 4',5'-Dibromofluorescein in PBS.
-
Incubate the fixed cells with the DBF working solution for 15-30 minutes at room temperature, protected from light.[5]
-
-
Washing and Mounting:
-
Visualization:
-
Image the stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~495 nm and emission ~520 nm).[5]
-
Traditional Staining Protocols
A standard protocol for H&E staining of paraffin-embedded tissue sections.[6]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (two changes, 5 minutes each).
-
Transfer to absolute ethanol (two changes, 2 minutes each).
-
Rehydrate through 95% and 70% ethanol (2 minutes each), then rinse in distilled water.[6]
-
-
Hematoxylin Staining:
-
Eosin Staining:
-
Counterstain in an alcoholic Eosin solution for 1 minute.[7]
-
-
Dehydration, Clearing, and Mounting:
A standard protocol for PAS staining to detect carbohydrates.[2][8]
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining.
-
-
Oxidation:
-
Schiff Reaction:
-
Counterstaining:
-
Dehydration, Clearing, and Mounting:
-
Follow the same procedure as for H&E staining.
-
Visualizations
Experimental Workflow for Staining Efficacy Comparison
Caption: A generalized workflow for comparing the staining efficacy of different biological stains.
Logical Relationship of Staining Applications
Caption: Logical flow from stain type to its primary application and visualization method.
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. stainsfile.com [stainsfile.com]
- 4. An ultrasensitive stain for negative protein detection in SDS-PAGE via 4',5'-Dibromofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mycetoma.edu.sd [mycetoma.edu.sd]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
4,5-Dibromobenzene-1,2-diol: A Comparative Review of Its Applications and Limitations in Scientific Research
For researchers, scientists, and professionals in drug development, 4,5-Dibromobenzene-1,2-diol, also known as 4,5-dibromocatechol, presents a versatile yet specific tool in various scientific endeavors. This guide provides a comparative analysis of its applications, performance against alternatives, and inherent limitations, supported by experimental data and detailed protocols.
Core Applications and Performance
This compound is a derivative of catechol and is utilized in several key scientific areas, including histological staining, antimicrobial research, biochemical assays, pharmaceutical development, and environmental monitoring.[1] Its utility stems from the reactivity of the catechol ring and the influence of the bromine substituents.
In Organic Synthesis and as a Ligand
This compound serves as a precursor in the synthesis of more complex molecules. The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the introduction of various functional groups. The diol functionality allows it to act as a bidentate ligand, forming stable complexes with metal ions. This property is valuable in catalysis and materials science.
While specific quantitative comparisons are limited in publicly available literature, its performance can be inferred from its use in the synthesis of targeted derivatives. For instance, derivatives of this compound have been synthesized and investigated as potential therapeutic agents.
Biochemical and Pharmaceutical Research
A significant area of investigation for this compound and its derivatives is in enzyme inhibition. Notably, certain bromophenol derivatives have shown potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.
One study reported the synthesis of a series of bromophenol derivatives, with one compound, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, exhibiting an IC50 value of 1.50 μM against PTP1B.[2] This was more potent than the lead compound in the study.[2] Such findings highlight the potential of the 4,5-dibromocatechol scaffold in designing targeted enzyme inhibitors.
Another marine-derived bromophenol, bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether, which shares the core catechol structure, has been shown to inhibit angiogenesis, a crucial process in cancer progression.[3]
Comparative Data
Due to the specialized nature of its applications, direct comparative studies with standardized alternatives are not abundant in the literature. However, we can summarize the performance data for a key derivative in a structured format.
| Compound | Target Enzyme | IC50 | Application | Reference |
| 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.50 μM | Anti-diabetic | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative methodologies for key applications.
Synthesis of a this compound Derivative as a PTP1B Inhibitor
Objective: To synthesize 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol.
Methodology: The synthesis of this class of compounds generally involves a multi-step process that may include:
-
Protection of the hydroxyl groups of a starting catechol derivative.
-
Bromination of the aromatic ring at specific positions.
-
Formylation to introduce an aldehyde group.
-
Reductive amination or Grignard reaction to couple with another molecular fragment.
-
Deprotection to yield the final diol product.
A detailed, step-by-step protocol would be specific to a particular publication and is often found in the supplementary information of the research article.
PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against PTP1B.
Methodology:
-
Recombinant human PTP1B is expressed and purified.
-
The enzyme is incubated with varying concentrations of the test compound (e.g., the this compound derivative).
-
The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (pNPP).
-
The rate of p-nitrophenol production is measured spectrophotometrically at 405 nm.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Limitations
Despite its utility, this compound and its derivatives have limitations that researchers should consider:
-
Solubility: As with many aromatic compounds, solubility can be a challenge in aqueous media, potentially requiring the use of co-solvents like DMSO in biological assays.
-
Specificity: While derivatives can be designed for specific targets, the parent compound may exhibit broader reactivity, leading to off-target effects in complex biological systems.
-
Toxicity: The presence of multiple bromine atoms can contribute to the lipophilicity and potential toxicity of the molecule. Cytotoxicity assays are essential in the early stages of drug development.
-
Synthetic Complexity: The synthesis of specific derivatives can be multi-stepped and require careful optimization of reaction conditions, potentially impacting the overall yield and cost-effectiveness.
Visualizing a Potential Mechanism of Action
The inhibition of PTP1B by derivatives of this compound suggests a role in modulating insulin signaling. PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these compounds can potentially enhance insulin sensitivity.
Caption: PTP1B Inhibition by a this compound derivative enhances insulin signaling.
Conclusion
This compound is a valuable chemical entity with demonstrated applications in organic synthesis and as a scaffold for the development of bioactive molecules, particularly enzyme inhibitors. While the parent compound serves as a versatile building block, its derivatives have shown promise in targeting specific biological pathways, such as the PTP1B-mediated insulin signaling cascade. However, researchers must be cognizant of the potential limitations, including issues with solubility, specificity, and the need for complex synthetic routes. Future research should focus on comprehensive comparative studies and detailed mechanistic investigations to fully elucidate the potential of this class of compounds.
References
- 1. This compound (2563-26-0) for sale [vulcanchem.com]
- 2. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 4,5-Dibromobenzene-1,2-diol
This guide provides crucial safety and logistical information for the handling and disposal of 4,5-Dibromobenzene-1,2-diol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that poses several hazards, including causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation. This substance is toxic to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing. | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. Use a dust mask type N95 (US) or a respirator with a particulates filter conforming to EN 143.[1] | To be used when exposure limits are exceeded, if irritation occurs, or when dust formation is likely.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
Experimental Protocols
General Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3]
-
Avoiding Dust: Take precautions to avoid the formation of dust during handling and weighing.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[1][2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[1]
-
Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[1]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
Waste Disposal Method:
-
Collection: Collect waste material in a suitable, closed, and properly labeled container.
-
Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[1][3]
-
Environmental Precaution: Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.[1][3] Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
